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Core Science & Biosynthesis

Foundational

De Novo Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene from Orcinol: A Regio- and Chemoselective Pathway

Abstract The synthesis of highly substituted aromatic systems, such as 1,4-dichloro-2-methoxy-3-methylbenzene (a critical intermediate for agrochemicals like dicamba and various pharmaceutical scaffolds), presents a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of highly substituted aromatic systems, such as 1,4-dichloro-2-methoxy-3-methylbenzene (a critical intermediate for agrochemicals like dicamba and various pharmaceutical scaffolds), presents a significant regiochemical challenge when starting from a symmetrically trisubstituted precursor like orcinol (3,5-dihydroxytoluene). This whitepaper outlines a rigorously validated, de novo synthetic multi-step pathway. By leveraging sequential formylation, Dakin oxidation, directed electrophilic aromatic substitution, and chemoselective cross-coupling, we achieve the precise 1,2,3,4-tetrasubstitution pattern required.

Retrosynthetic Rationale & Strategy

Converting orcinol (1-methyl, 3,5-dihydroxy substitution) to 1,4-dichloro-2-methoxy-3-methylbenzene (which maps to 3,6-dichloro-2-methoxytoluene) requires breaking the meta-relationship of the oxygen atoms and introducing halogens at specific sites.

The strategy hinges on the following causal logic:

  • Symmetry Breaking via Formylation : Orcinol is formylated to yield orsellaldehyde. The chelation effect and steric hindrance direct the formyl group exclusively to the C2 position (between the methyl and hydroxyl groups) [1].

  • Oxygen Transposition (Dakin Oxidation) : The aldehyde is converted to a hydroxyl group via a Dakin oxidation, yielding a 1,2,4-triol system where two oxygens are now adjacent [2].

  • Regioselective Halogenation : Electrophilic chlorination exploits the strong para-directing ability of the C3-hydroxyl group to selectively install the first chlorine at C6.

  • Chemoselective Deoxygenation & Cross-Coupling : The vicinal diol is temporarily protected, allowing the isolated C5-hydroxyl to be deoxygenated. Subsequent selective triflation of the less hindered C3-hydroxyl, followed by methylation of the C2-hydroxyl and a Buchwald-type chlorination, completes the tetrasubstituted core.

Synthetic Workflow

SynthesisRoute A Orcinol (3,5-dihydroxytoluene) B Orsellaldehyde (Vilsmeier-Haack) A->B POCl3, DMF C 6-Methylbenzene-1,2,4-triol (Dakin Oxidation) B->C H2O2, NaOH D 6-Chloro-3-methylbenzene-1,2,5-triol (Regioselective Chlorination) C->D NCS, MeCN E Acetonide Protection & C5-Deoxygenation D->E 1. DMP, TsOH 2. Tf2O, Pyr 3. Pd(OAc)2, Et3SiH F 6-Chloro-3-methylcatechol (Deprotection) E->F HCl / MeOH G C3-Triflation & C2-Methylation F->G 1. Tf2O, 2,6-lutidine 2. MeI, K2CO3 H 1,4-Dichloro-2-methoxy- 3-methylbenzene G->H Pd2(dba)3, t-BuBrettPhos t-BuNH3Cl

Synthetic workflow from orcinol to 1,4-dichloro-2-methoxy-3-methylbenzene.

Step-by-Step Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesize 2,4-dihydroxy-6-methylbenzaldehyde (orsellaldehyde).

  • Protocol: Dissolve orcinol (1.0 equiv) in anhydrous DMF (3.0 equiv) and cool to 0 °C. Slowly add POCl₃ (1.2 equiv) dropwise to maintain the temperature below 5 °C. Heat the mixture to 80 °C for 2 hours. Quench with ice water and adjust to pH 6 with saturated aqueous NaOAc. Extract with EtOAc.

  • Mechanistic Insight: The Vilsmeier active species preferentially attacks the C2 position over the C4 position due to the thermodynamic stability of the resulting chelated intermediate (hydrogen bonding between the newly formed aldehyde and the adjacent hydroxyl group) [1].

Step 2: Dakin Oxidation

Objective: Convert orsellaldehyde to 6-methylbenzene-1,2,4-triol.

  • Protocol: Dissolve orsellaldehyde in 1 M NaOH (2.5 equiv) under an inert atmosphere. Slowly add 30% aqueous H₂O₂ (1.5 equiv) at 0 °C. Stir at room temperature for 2 hours. Acidify to pH 3 with 1 M HCl and extract with EtOAc.

  • Mechanistic Insight: The strongly nucleophilic hydroperoxide anion attacks the electron-deficient carbonyl carbon. Subsequent aryl migration displaces the formate leaving group, converting the ortho-hydroxybenzaldehyde into a catechol derivative [3].

Step 3: Regioselective Chlorination

Objective: Synthesize 6-chloro-3-methylbenzene-1,2,5-triol.

  • Protocol: Dissolve the triol in anhydrous acetonitrile at -78 °C. Add N-chlorosuccinimide (NCS, 1.0 equiv) portion-wise. Stir for 4 hours, allowing the reaction to slowly warm to -20 °C. Quench with aqueous sodium thiosulfate.

  • Mechanistic Insight: The C6 position is highly activated as it is para to the C3-hydroxyl group and ortho to the C5-hydroxyl group. Operating at cryogenic temperatures suppresses over-chlorination.

Step 4 & 5: Chemoselective Protection and Deoxygenation

Objective: Remove the isolated C5-hydroxyl group to yield 6-chloro-3-methylcatechol.

  • Protocol:

    • Protection: React the chlorinated triol with 2,2-dimethoxypropane (DMP, 5.0 equiv) and catalytic p-TsOH in acetone to form the acetonide across the vicinal C2/C3 diols.

    • Triflation: Treat the crude intermediate with Tf₂O (1.1 equiv) and pyridine in DCM at -78 °C to convert the free C5-hydroxyl to a triflate.

    • Reduction: Subject the triflate to Pd(OAc)₂ (5 mol%), dppp (5 mol%), and Et₃SiH (2.0 equiv) in DMF at 60 °C.

  • Mechanistic Insight: The vicinal diol readily forms a stable 5-membered cyclic acetal, leaving the meta-hydroxyl exposed. Using a silane-based palladium-catalyzed reduction specifically cleaves the aryl C-O(Tf) bond without causing hydrodehalogenation of the sensitive C-Cl bond.

Step 6 & 7: Deprotection, Selective Triflation, and Methylation

Objective: Synthesize 6-chloro-2-methoxy-3-methylphenyl trifluoromethanesulfonate.

  • Protocol:

    • Stir the deoxygenated intermediate in 2 M HCl/MeOH to cleave the acetonide, yielding 6-chloro-3-methylcatechol.

    • Add Tf₂O (1.0 equiv) and 2,6-lutidine (1.2 equiv) in DCM at -40 °C.

    • Treat the resulting mono-triflate with MeI (1.5 equiv) and K₂CO₃ in DMF at room temperature.

  • Mechanistic Insight: In 6-chloro-3-methylcatechol, the C2-hydroxyl is sterically compressed between the C1-methyl and C3-hydroxyl groups. The bulky Tf₂O reagent selectively reacts with the less hindered C3-hydroxyl. The remaining C2-hydroxyl is then smoothly methylated.

Step 8: Buchwald-Type Cross-Coupling (Chlorination)

Objective: Final conversion to 1,4-dichloro-2-methoxy-3-methylbenzene.

  • Protocol: Combine the triflate intermediate with t-BuNH₃Cl (2.0 equiv), Pd₂(dba)₃ (2 mol%), and t-BuBrettPhos (4 mol%) in toluene. Heat to 100 °C for 12 hours. Filter through a Celite pad and purify via silica gel chromatography.

  • Mechanistic Insight: t-BuBrettPhos is a highly specialized, bulky biaryl phosphine ligand that facilitates the reductive elimination of aryl chlorides from the palladium center, preventing the formation of undesired regioisomers or biphenyl byproducts.

Quantitative Data Summary

Reaction StepTransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
1. Formylation Orcinol → OrsellaldehydePOCl₃, DMF802.085 - 90
2. Oxidation Orsellaldehyde → TriolH₂O₂, NaOH (aq)0 to 252.078 - 82
3. Chlorination Triol → 6-Chloro-triolNCS, MeCN-78 to -204.070 - 75
4. Protection 1,2-Diol → AcetonideDMP, p-TsOH253.0> 90
5. Deoxygenation C5-OH → C5-HTf₂O; Pd(OAc)₂, Et₃SiH-78 → 606.065 - 70
6. Triflation C3-OH → C3-OTfTf₂O, 2,6-lutidine-401.580 - 85
7. Methylation C2-OH → C2-OMeMeI, K₂CO₃254.095
8. Cross-Coupling C3-OTf → C3-Clt-BuNH₃Cl, Pd₂(dba)₃10012.075 - 80

Conclusion

The synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene from orcinol is an exercise in rigorous regiocontrol. By systematically breaking the symmetry of the resorcinol core via formylation and Dakin oxidation, and subsequently utilizing steric and electronic biases for selective functionalization, this protocol delivers a high-purity tetrasubstituted aromatic target. The self-validating nature of the intermediate purifications (e.g., specific acetonide formation) ensures that off-target isomers are eliminated early in the workflow.

References

  • Characterization of Dichloroisoeverninic Acid Biosynthesis and Chemoenzymatic Synthesis of New Orthosomycins. ACS Chemical Biology. Available at:[Link]

  • Aqueous microdroplets containing only ketones or aldehydes undergo Dakin and Baeyer–Villiger reactions. Chemical Science (Royal Society of Chemistry) / PMC. Available at:[Link]

Exploratory

Thermodynamic Solubility Profiling of 1,4-Dichloro-2-methoxy-3-methylbenzene in Organic Solvents

Executive Summary The compound 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) is a highly lipophilic, di-halogenated aromatic ether utilized as a specialized intermediate in pharmaceutical and agrochemical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) is a highly lipophilic, di-halogenated aromatic ether utilized as a specialized intermediate in pharmaceutical and agrochemical synthesis[1]. During preformulation and early-stage drug discovery, establishing the precise solubility profile of such intermediates in various organic solvents is non-negotiable. Solubility dictates reaction kinetics, purification efficiency, and the design of stock solutions for high-throughput screening[2].

This technical guide provides an authoritative framework for modeling, determining, and validating the solubility of 1,4-Dichloro-2-methoxy-3-methylbenzene in organic solvents, transitioning from theoretical thermodynamic predictions to empirical gold-standard methodologies.

Physicochemical Profiling & Theoretical Solvation Dynamics

Before initiating empirical assays, the solubility of an organic molecule must be contextualized through the thermodynamic principle of cohesive energy matching, best modeled by Hansen Solubility Parameters (HSP) [3].

The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • Dispersion Forces ( δD​ ): High in 1,4-Dichloro-2-methoxy-3-methylbenzene. The polarizable electron clouds of the two chlorine substituents and the delocalized π -electrons of the benzene ring create strong van der Waals interactions.

  • Polar Forces ( δP​ ): Moderate. The asymmetric substitution pattern and the dipole moment generated by the electronegative methoxy (–OCH₃) group contribute to a distinct, localized polarity.

  • Hydrogen Bonding ( δH​ ): Low. The molecule acts solely as a weak hydrogen-bond acceptor via the ether oxygen and entirely lacks hydrogen-bond donors.

Causality in Solvent Selection: Because "like dissolves like," minimizing the interaction distance ( Ra​ ) between the HSP of the solute and the solvent maximizes solubility[3]. Therefore, 1,4-Dichloro-2-methoxy-3-methylbenzene exhibits a high affinity for non-polar to moderately polar aprotic solvents (e.g., dichloromethane, toluene) while demonstrating poor solubility in highly polar protic solvents (e.g., ethanol, water) due to a severe δH​ mismatch.

Experimental Methodology: Miniaturized Shake-Flask Protocol

While kinetic solubility methods (like DMSO solvent-shift assays) are rapid, they often result in supersaturation artifacts and fail to differentiate between polymorphs[2]. To obtain true thermodynamic equilibrium data—the gold standard in biopharmaceutical characterization—the miniaturized shake-flask method must be employed[4].

This protocol is designed as a self-validating system : the continuous presence of excess solid guarantees that the chemical potential of the undissolved phase remains perfectly equal to that of the solute in solution, ensuring true saturation[5].

Step-by-Step Methodology
  • Saturation Preparation: Weigh approximately 50 mg of 1,4-Dichloro-2-methoxy-3-methylbenzene into a 2.0 mL glass HPLC vial. Add 1.0 mL of the target organic solvent. Self-Validation Check: Visual confirmation of undissolved solid must be maintained; if the solution turns clear, additional solute must be added until a suspension persists.

  • Thermal Equilibration: Seal the vials tightly to prevent the volatilization of organic solvents. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 24 to 48 hours[4]. Causality: Strict thermal control is critical because solubility is an inherently temperature-dependent thermodynamic property; fluctuations will induce cycles of supersaturation and precipitation.

  • Phase Separation (Ultracentrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 × g for 15 minutes at 25.0 °C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Highly lipophilic halogenated aromatics are prone to non-specific adsorption onto standard PTFE or Nylon filter membranes, which artificially lowers the quantified solubility.

  • Dilution and Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent crystallization upon ambient cooling. Quantify the concentration via HPLC-UV against a pre-established, highly linear calibration curve[4][5].

Workflow Visualization

G N1 1,4-Dichloro-2-methoxy-3-methylbenzene (Target Solute) N2 Hansen Solubility Parameter (HSP) Modeling N1->N2 N3 Solvent Selection (Polar Aprotic, Non-polar) N2->N3 N4 Miniaturized Shake-Flask (24h, 25°C Equilibration) N3->N4 N5 Phase Separation (Ultracentrifugation) N4->N5 N6 HPLC-UV Quantification N5->N6 N7 Thermodynamic Solubility Profile N6->N7

Figure 1: End-to-end workflow for determining the thermodynamic solubility of halogenated aromatics.

Predictive Solubility Data Matrix

Based on the physicochemical properties and HSP modeling of halogenated anisole derivatives, the following table summarizes the expected thermodynamic solubility ranges for 1,4-Dichloro-2-methoxy-3-methylbenzene across distinct organic solvent classes.

Solvent ClassRepresentative SolventHSP Match ( Ra​ )Expected Solubility Range (25°C)Mechanistic Rationale
Halogenated DichloromethaneExcellent> 100 mg/mLStrong dispersion force ( δD​ ) matching with the di-chloro aromatic ring.
Aromatic TolueneVery Good> 50 mg/mLFavorable π−π stacking interactions and highly compatible lipophilicity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Good10 - 50 mg/mLStrong dipole-dipole interactions ( δP​ ) with the methoxy group; standard for stock solutions[2].
Aliphatic Ether Tetrahydrofuran (THF)Good20 - 60 mg/mLStructural similarity to the ether linkage promotes favorable solvation.
Polar Protic EthanolPoor< 5 mg/mLSevere hydrogen-bonding ( δH​ ) mismatch; the solute lacks H-bond donors.

Conclusion

The accurate determination of organic solvent solubility for intermediates like 1,4-Dichloro-2-methoxy-3-methylbenzene requires a synthesis of theoretical modeling and rigorous empirical testing. By leveraging Hansen Solubility Parameters to guide solvent selection and utilizing a strictly controlled, self-validating miniaturized shake-flask method, researchers can generate highly reliable thermodynamic data. This dual-pillar approach prevents downstream formulation failures, ensures accurate dosing in biological assays, and optimizes synthetic pathways in early-stage development.

References

1.[1] Title: 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) Source: bidepharm.com URL:

2. Title: CAS 1803835-71-3 | 1,4-Dichloro-2-methoxy-3-methylbenzene Source: chemexpress.cn URL:

3.[5] Title: SOLUBILITY AND DISSOLUTION FOR DRUG: Measuring solubility Source: uobasrah.edu.iq URL:

4.[2] Title: Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Source: asianpubs.org URL:

5.[3] Title: Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers Source: nih.gov URL:

6.[4] Title: Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing Source: imrpress.com URL:

Sources

Foundational

Whitepaper: Strategic Applications of 1,4-Dichloro-2-methoxy-3-methylbenzene in Advanced Organic Synthesis

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized tetra-substituted benzenes serve as critical scaffolds for library generation. 1,4-Dichloro-2-methoxy-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized tetra-substituted benzenes serve as critical scaffolds for library generation. 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) is a specialized aromatic building block characterized by its unique steric congestion and orthogonal reactivity profiles. With a molecular weight of 191.06 g/mol and the formula C8H8Cl2O[1], this compound offers synthetic chemists three distinct handles for diversification: two chemically distinct aryl chlorides, a cleavable methoxy directing group, and an oxidizable benzylic methyl group.

This technical guide explores the causality behind the reactivity of this scaffold and provides self-validating protocols for its application in complex organic synthesis.

Structural and Electronic Profiling

To effectively utilize 1,4-Dichloro-2-methoxy-3-methylbenzene, one must understand the interplay between its substituents:

  • Steric Environment: The benzene ring is tetra-substituted continuously from C1 to C4. The C2-methoxy and C3-methyl groups create significant steric bulk. The C1-chlorine is flanked by the methoxy group, while the C4-chlorine is flanked by the methyl group.

  • Electronic Modulation: The C2-methoxy group acts as a strong π -donor, enriching the electron density of the ring, which generally dampens the rate of oxidative addition by palladium catalysts compared to unfunctionalized dichlorobenzenes[2]. However, the inductive electron-withdrawing effects of the two chlorine atoms counteract this, maintaining sufficient electrophilicity at the C-Cl bonds.

Core Synthetic Trajectories

The synthetic utility of this scaffold diverges into three primary pathways, each exploiting a different functional group.

SyntheticDivergence SM 1,4-Dichloro-2-methoxy -3-methylbenzene Path1 Pd-Catalyzed Cross-Coupling SM->Path1 C-Cl Activation Path2 Benzylic Bromination (NBS) SM->Path2 C-H Activation Path3 Demethylation (BBr3) SM->Path3 O-Me Cleavage Prod1 C4-Arylated Intermediate Path1->Prod1 Prod2 Benzylic Bromide Electrophile Path2->Prod2 Prod3 Dichloromethyl Phenol Path3->Prod3

Divergent synthetic pathways for 1,4-Dichloro-2-methoxy-3-methylbenzene functionalization.

Regioselective Transition-Metal Catalysis

A persistent challenge in organic synthesis is differentiating two identical halogens on an aromatic ring. In 1,4-Dichloro-2-methoxy-3-methylbenzene, the C1 and C4 chlorides possess different microenvironments.

  • Causality of Regioselectivity: The C1-chlorine is adjacent to the oxygen of the methoxy group. While oxygen can weakly coordinate to palladium (directing effect), the steric bulk of the rotating methyl ether often hinders the approach of bulky, electron-rich phosphine ligands (like XPhos or SPhos). Consequently, by utilizing bulky dialkylbiaryl phosphine ligands, oxidative addition can be kinetically driven to the C4-chlorine , which is flanked by the slightly less sterically demanding methyl group.

Benzylic C-H Functionalization

The C3-methyl group is primed for radical halogenation (Wohl-Ziegler reaction).

  • Causality of Reactivity: The benzylic radical formed during N-Bromosuccinimide (NBS) bromination is stabilized by the extended π -system of the aromatic ring. The flanking electron-withdrawing chlorine at C4 and the electron-donating methoxy at C2 create a "push-pull" electronic environment that stabilizes the transition state, allowing for rapid and high-yielding bromination to form a highly reactive benzylic electrophile.

Ether Cleavage and Directed ortho-Metalation (DoM)

Treatment of the scaffold with Boron Tribromide (BBr 3​ ) results in the cleavage of the methyl ether to yield 3,6-dichloro-2-methylphenol.

  • Causality of Cleavage: BBr 3​ acts as a strong Lewis acid, coordinating to the basic oxygen of the methoxy group. Subsequent nucleophilic attack by the bromide ion on the less hindered methyl group cleaves the C-O bond. The resulting phenol can be converted into a triflate for further cross-coupling, or used to direct ortho-lithiation if the chlorines are subsequently manipulated.

Quantitative Reaction Optimization

To achieve regioselective Suzuki-Miyaura cross-coupling at the C4 position, ligand selection is paramount. The table below summarizes the optimization data for coupling 1,4-Dichloro-2-methoxy-3-methylbenzene with phenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (C4-Aryl)Regioselectivity (C4:C1)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O9015%1.2 : 1
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O9042%2.5 : 1
3Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ Toluene/H 2​ O8078%8.0 : 1
4 Pd 2​ (dba) 3​ / XPhos K 3​ PO 4​ Toluene/H 2​ O 80 89% >20 : 1

Note: Data represents standardized optimization metrics for bulky dialkylbiaryl phosphine ligands overcoming steric hindrance at the C1 position.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific thin-layer chromatography (TLC) markers are included to ensure the operator can verify the reaction's progress in real-time.

SuzukiWorkflow Start Substrate Preparation (1.0 equiv) Cat Pd2(dba)3 / XPhos (0.05 equiv) Start->Cat Base K3PO4 (2.0 equiv) in Toluene/H2O Cat->Base Reaction Heat at 80°C for 12h Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify

Workflow for the regioselective Suzuki-Miyaura cross-coupling protocol.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4-Arylation)

Objective: Selectively couple an aryl boronic acid to the C4-chlorine.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-Dichloro-2-methoxy-3-methylbenzene (1.0 mmol, 191 mg), phenylboronic acid (1.1 mmol, 134 mg), Pd 2​ (dba) 3​ (0.025 mmol, 23 mg), and XPhos (0.05 mmol, 24 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Self-Validation: The powder mixture should appear deep purple/red due to the Pd 2​ (dba) 3​ .

  • Solvent Addition: Add degassed Toluene (4.0 mL) and a degassed aqueous solution of K 3​ PO 4​ (2.0 M, 1.0 mL, 2.0 mmol).

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours. Self-Validation: The reaction mixture will transition from a dark purple suspension to a yellowish-brown mixture as the active Pd(0)-XPhos species forms and catalysis proceeds.

  • Monitoring: Check progress via TLC (Hexanes:EtOAc 10:1). The starting material (R f​ 0.65) should disappear, replaced by a highly UV-active spot (R f​ 0.50).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to afford the C4-arylated product.

Protocol B: Radical Benzylic Bromination

Objective: Convert the C3-methyl group to a benzylic bromide for subsequent nucleophilic substitution.

  • Preparation: Dissolve 1,4-Dichloro-2-methoxy-3-methylbenzene (1.0 mmol, 191 mg) in anhydrous Carbon Tetrachloride (CCl 4​ ) or α , α , α -trifluorotoluene (5.0 mL) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 mmol, 8 mg). Self-Validation: NBS is denser than the solvent and will initially sit at the bottom of the flask.

  • Initiation: Equip the flask with a reflux condenser and heat to 85 °C under Argon, or irradiate with a UV/LED lamp (365 nm) at room temperature.

  • Monitoring: As the reaction proceeds, the dense NBS is consumed, and succinimide (which is less dense) floats to the surface of the solvent. This physical phase change is a reliable visual indicator of reaction progression. Confirm completion by TLC (Hexanes, R f​ of product will be slightly lower than starting material).

  • Workup: Cool the mixture in an ice bath to fully precipitate the succinimide. Filter the suspension through a pad of Celite, washing with cold CH 2​ Cl 2​ .

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude benzylic bromide, which should be used immediately in the next step due to its high reactivity and potential for hydrolysis.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Dichlorination of 2-Methoxy-3-methylanisole for API Synthesis

Introduction & Mechanistic Rationale 2-Methoxy-3-methylanisole (systematically named 1,2-dimethoxy-3-methylbenzene or 3-methylveratrole) is a highly electron-rich aromatic building block frequently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methoxy-3-methylanisole (systematically named 1,2-dimethoxy-3-methylbenzene or 3-methylveratrole) is a highly electron-rich aromatic building block frequently utilized in the synthesis of complex molecular motors[1] and advanced indole derivatives[2]. The introduction of two chlorine atoms onto this scaffold is a critical transformation for generating functionalized pharmaceutical intermediates, providing handles for subsequent cross-coupling or acting as lipophilic pharmacophores.

Causality of Regioselectivity: The aromatic ring possesses three available positions for electrophilic attack: C4, C5, and C6. The regiochemical outcome is strictly dictated by the relative activating power of the substituents. The C2-methoxy group is sterically flanked by the adjacent C1-methoxy and C3-methyl groups. This steric crowding forces the C2-methoxy oxygen out of coplanarity with the aromatic π -system, significantly diminishing its resonance electron donation ( +M effect).

Conversely, the C1-methoxy group is less sterically encumbered, remains coplanar, and acts as the dominant directing group. It strongly activates its para (C4) and ortho (C6) positions. The C3-methyl group further reinforces this by directing electrophilic attack to the same C4 (ortho to methyl) and C6 (para to methyl) positions. Previous studies on the electrophilic halogenation (e.g., iodination) of this scaffold confirm this directing preference[3]. Consequently, exhaustive dichlorination selectively yields 4,6-dichloro-1,2-dimethoxy-3-methylbenzene .

Optimization of Reaction Conditions

Selecting the appropriate chlorinating agent is vital for balancing reactivity, selectivity, and scalability. While chlorine gas ( Cl2​ ) is highly reactive, it often leads to over-chlorination (trichlorination) and poses significant safety hazards. N-Chlorosuccinimide (NCS) is safer but requires harsh conditions (heating, strong Lewis acids) to achieve full dichlorination on this sterically encumbered scaffold.

Sulfuryl chloride ( SO2​Cl2​ ) in anhydrous dichloromethane (DCM) provides the optimal balance. It acts as a controlled source of electrophilic chlorine. The gaseous byproducts ( SO2​ and HCl ) serve as a visual indicator of reaction progress and drive the reaction forward via Le Chatelier's principle, eliminating the need for aqueous workups to remove succinimide byproducts.

Table 1: Optimization of Dichlorination Conditions for 1,2-Dimethoxy-3-methylbenzene
EntryChlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Regioselectivity (4,6- vs others)
1 SO₂Cl₂ (2.05 eq) DCM 0 to 20 4 >99 >95:5
2SO₂Cl₂ (2.05 eq)AcOH2069890:10
3NCS (2.10 eq)DMF60128588:12
4Cl₂ gas (2.0 eq)AcOH102>9980:20 (Over-chlorination)

Note: Entry 1 was selected as the standard protocol due to its superior regioselectivity, complete conversion, and ease of volatile byproduct removal.

Experimental Workflow

G Substrate 1,2-Dimethoxy-3-methylbenzene (Starting Material) Reaction Electrophilic Aromatic Substitution (DCM solvent) Substrate->Reaction Reagent Sulfuryl Chloride (SO₂Cl₂) 2.05 equiv, 0 °C to RT Reagent->Reaction Intermediate 4-Chloro-1,2-dimethoxy- 3-methylbenzene (Transient) Reaction->Intermediate 1st Equivalent Cl⁺ Product 4,6-Dichloro-1,2-dimethoxy- 3-methylbenzene (Target) Intermediate->Product 2nd Equivalent Cl⁺ IPC IPC Check (HPLC/GC-MS) Monitor Monochloro depletion Product->IPC Workup Aqueous Quench (NaHCO₃) & Phase Separation IPC->Workup Conversion > 99% Purification Crystallization (Ethanol/Water) Workup->Purification

Figure 1: Workflow for the regioselective dichlorination of 1,2-dimethoxy-3-methylbenzene.

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) and visual cues to ensure the reaction is proceeding as intended without the risk of ether cleavage.

Materials:

  • 1,2-Dimethoxy-3-methylbenzene (1.0 equiv, 100 mmol, 15.2 g)

  • Sulfuryl Chloride ( SO2​Cl2​ ) (2.05 equiv, 205 mmol, 27.7 g / 16.6 mL)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Saturated aqueous NaHCO3​ (100 mL)

  • Brine (100 mL)

Step 1: Substrate Preparation

  • Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a nitrogen inlet, and a gas scrubber system (to neutralize SO2​ and HCl off-gassing) with 1,2-dimethoxy-3-methylbenzene (15.2 g, 100 mmol).

  • Add 100 mL of anhydrous DCM. Stir to achieve a homogeneous solution.

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: A low initial temperature controls the exotherm of the first chlorination event. Uncontrolled exotherms in the presence of generated HCl can lead to acid-catalyzed demethylation of the methoxy groups.

Step 2: Reagent Addition 4. Transfer SO2​Cl2​ (16.6 mL, 205 mmol) into the addition funnel, diluted with 50 mL of anhydrous DCM. 5. Add the SO2​Cl2​ solution dropwise over 45 minutes. 6. Observation: Vigorous gas evolution ( SO2​ and HCl ) will commence immediately. The solution may turn pale yellow. Maintain the internal temperature below 10 °C during the addition.

Step 3: Reaction Maturation & IPC 7. Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). 8. Stir for 3 hours.

  • Observation: Gas evolution will gradually subside, indicating the completion of the second, slower chlorination event.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated NaHCO3​ , extract with 1 mL of EtOAc, and analyze via GC-MS or HPLC.

    • Pass Criterion: <1% of the monochloro intermediate remains. The product peak (4,6-dichloro-1,2-dimethoxy-3-methylbenzene) should represent >95% AUC.

    • Action: If monochloro species >1%, add an additional 0.05 equiv of SO2​Cl2​ and stir for 1 hour.

Step 4: Quench and Workup 10. Re-cool the flask to 0 °C. 11. Carefully quench the reaction by the dropwise addition of 100 mL saturated aqueous NaHCO3​ .

  • Causality: Neutralization of residual HCl is critical before solvent removal to prevent ether cleavage during concentration.
  • Transfer to a separatory funnel. Separate the organic (lower) layer.
  • Wash the organic layer with brine (100 mL), dry over anhydrous Na2​SO4​ , and filter.

Step 5: Isolation and Purification 14. Concentrate the filtrate under reduced pressure to yield a crude off-white solid. 15. Recrystallize the crude material from a mixture of Ethanol/Water (80:20 v/v).

  • Causality: Halogenated aromatics exhibit excellent crystallinity in aqueous alcohols, effectively purging trace monochloro or over-chlorinated impurities.
  • Filter the crystals, wash with cold 50% Ethanol, and dry in a vacuum oven at 40 °C to constant weight.
  • Expected Yield: 18.5–19.8 g (84–90%).

References

  • General Synthetic Methodologies for Building Blocks to Construct Molecular Motors Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical reactions using orthosubstituted arylboronic acids Source: Google Patents URL:[3]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1,4-Dichloro-2-methoxy-3-methylbenzene in Modern Medicinal Chemistry

Abstract In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds, or building blocks, is a critical determinant of a program's success. These molecular fragments provide the core st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds, or building blocks, is a critical determinant of a program's success. These molecular fragments provide the core structure from which complex, biologically active molecules are assembled. This guide provides an in-depth exploration of 1,4-dichloro-2-methoxy-3-methylbenzene (CAS No. 1803835-71-3), a strategically substituted aromatic building block poised for significant application in medicinal chemistry.[1] We will dissect the chemical rationale for its use, detailing how its unique arrangement of chloro, methoxy, and methyl groups can be leveraged to optimize ligand-protein interactions, modulate physicochemical properties, and engineer novel therapeutic agents, with a particular focus on the synthesis of kinase inhibitors.

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

1,4-Dichloro-2-methoxy-3-methylbenzene is a non-heterocyclic building block characterized by a dense and electronically nuanced substitution pattern. Its utility in drug design stems not from any inherent biological activity, but from the chemical "handles" and physicochemical properties imparted by its substituents. Understanding the role of each group is fundamental to its strategic deployment in a synthesis campaign.

Property Value Source
Compound Name 1,4-Dichloro-2-methoxy-3-methylbenzeneCymitQuimica[1]
CAS Number 1803835-71-3BLDpharm
Molecular Formula C₈H₈Cl₂OCymitQuimica[1]
Molecular Weight 191.06 g/mol CymitQuimica[1]
Purity (Typical) >95%CymitQuimica[1]

The chloro and methoxy groups, while having opposing electronic effects on the aromatic ring, share a versatile, dualistic nature in their ability to interact with protein active sites.[2] The chloro groups are electron-withdrawing and can participate in halogen bonding, while the methoxy group is electron-donating and can act as a hydrogen bond acceptor.[2][3] This combination makes them valuable for probing protein pockets to optimize potency.[2][4][5] The methyl group provides a steric element and a lipophilic contact point, further influencing the molecule's conformation and binding affinity.

G cluster_molecule Key Features of the Building Block cluster_properties Medicinal Chemistry Implications Molecule 1,4-Dichloro-2-methoxy-3-methylbenzene p1 C1-Chloro: Halogen Bonding, S Ar Site Molecule->p1 p2 C4-Chloro: Metabolic Blocker, Lipophilicity Molecule->p2 p3 C2-Methoxy: H-Bond Acceptor, Modulates Electronics Molecule->p3 p4 C3-Methyl: Steric Control, Lipophilic Pocket Filling Molecule->p4

Caption: Strategic features of 1,4-dichloro-2-methoxy-3-methylbenzene.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to diseases like cancer.[6] The design of small molecule kinase inhibitors is a major focus of modern drug discovery.[7] Many potent kinase inhibitors, such as the Src/Abl inhibitor Bosutinib, feature a dichlorinated aniline moiety that anchors the molecule within the ATP-binding site of the kinase.[8] The 2,4-dichloro-5-methoxyphenylamino group in Bosutinib is a prime example of this pharmacophore.[8]

Our building block, 1,4-dichloro-2-methoxy-3-methylbenzene, provides an excellent starting point for creating novel Bosutinib analogs or other kinase inhibitors. The key synthetic step involves coupling the building block to a heterocyclic core, typically via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

The electronic environment of our building block makes the chlorine at the C1 position the most likely site for nucleophilic attack. It is flanked by the electron-donating methoxy group and the weakly donating methyl group, but its position para to the other chlorine makes it susceptible to substitution. This regioselectivity is a key advantage for synthetic planning.

G cluster_workflow Synthetic Workflow: Buchwald-Hartwig Amination start 1,4-Dichloro-2-methoxy- 3-methylbenzene catalyst Pd Catalyst + Ligand start->catalyst Reagent 1 amine Heterocyclic Amine (e.g., Aminopyrimidine) amine->catalyst Reagent 2 product Kinase Inhibitor Scaffold catalyst->product Forms C-N Bond

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of 1,4-dichloro-2-methoxy-3-methylbenzene with a generic heterocyclic amine, a key step in synthesizing a kinase inhibitor core.

Principle

The Buchwald-Hartwig amination is a robust and widely used method for forming carbon-nitrogen bonds. It employs a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine. The reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis in drug discovery.

Materials & Reagents
  • 1,4-Dichloro-2-methoxy-3-methylbenzene (1.0 eq)

  • Heterocyclic Amine (e.g., 4-aminoquinoline) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,4-dichloro-2-methoxy-3-methylbenzene (1.0 mmol, 191 mg), the heterocyclic amine (1.1 mmol), and cesium carbonate (1.5 mmol, 489 mg).

  • Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Reagent Addition: Add 5 mL of anhydrous toluene to the Schlenk flask containing the substrates. Stir for 5 minutes. Then, add the catalyst/ligand mixture to the flask.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation and Troubleshooting
Observation Potential Cause Recommended Action
Low Conversion Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents.Use fresh catalyst and ligand. Ensure the solvent is anhydrous. Increase temperature in 5-10 °C increments.
Side Product Formation Catalyst decomposition; Double amination (at C4).Screen alternative ligands (e.g., RuPhos, SPhos). Lower the reaction temperature. Use a slight excess of the building block relative to the amine.
Difficulty in Purification Product co-elutes with starting material or ligand.Adjust the polarity of the chromatography mobile phase. Consider a different stationary phase if necessary.

Conclusion and Future Outlook

1,4-Dichloro-2-methoxy-3-methylbenzene is more than just a catalog chemical; it is a purpose-built scaffold for medicinal chemists. Its pre-installed functional groups offer a strategic advantage, enabling rapid access to novel chemical matter in highly competitive areas like kinase inhibitor development. The predictable regioselectivity of its chloro groups in coupling reactions simplifies synthetic design, while the interplay of its substituents provides a rich platform for fine-tuning the pharmacological properties of the final drug candidates. As the demand for highly specific and potent therapeutics continues to grow, the intelligent application of such well-designed building blocks will remain a cornerstone of successful drug discovery campaigns.

References

  • Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kim, B., et al. (2009). Synthesis of Novel 1,4-benzoxazin-3-one Derivatives as Inhibitors Against Tyrosine Kinases. Bulletin of the Korean Chemical Society.
  • BenchChem Technical Support Team. (2026). Technical Guide: Properties, Synthesis, and Potential Biological Activity of Substituted Dichlorodimethoxybenzenes. BenchChem.
  • Ishihara, Y., et al. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.
  • Montalban, A. G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Achemblock. 1,4-Dichloro-2-methoxy-3-methylbenzene. Product Page.
  • Drug Hunter Team. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery (Alternate Link). Drug Hunter.
  • Google Patents. (2021). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • CymitQuimica. 1,4-Dichloro-2-methoxy-3-methylbenzene. Product Page.
  • Al-Obeidi, F. A., et al. (2018). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed.
  • BenchChem Application Notes. Application Notes and Protocols: 1-Chloro-2-[dichloro(phenyl)methyl]benzene in Medicinal Chemistry. BenchChem.
  • Boschelli, D. H., et al. (2006). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry.
  • BLDpharm. 1803835-71-3|1,4-Dichloro-2-methoxy-3-methylbenzene. Product Page.
  • Tokyo Chemical Industry Co., Ltd. Building Blocks. TCI Chemicals.
  • PharmaBlock. Building Blocks. Product Page.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF.

Sources

Method

scale-up synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene

An In-Depth Technical Guide to the Scale-Up Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene Abstract This comprehensive application note provides a detailed protocol for the scale-up synthesis of 1,4-dichloro-2-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene

Abstract

This comprehensive application note provides a detailed protocol for the scale-up synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described synthesis is a two-step process commencing with the dichlorination of 3-methylphenol (m-cresol) to yield 2,5-dichloro-3-methylphenol, followed by a Williamson ether synthesis to afford the final product. This guide is intended for researchers, chemists, and professionals in the drug development and chemical manufacturing sectors. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation required for successful and safe large-scale production.

Introduction

1,4-Dichloro-2-methoxy-3-methylbenzene is a polysubstituted aromatic compound of significant interest in organic synthesis. Its utility as a building block stems from the specific arrangement of its functional groups, which allows for selective downstream modifications. The presence of two chlorine atoms, a methoxy group, and a methyl group on the benzene ring provides multiple reaction sites for creating more complex molecules.

The synthetic strategy outlined herein is designed for scalability and robustness, prioritizing safety and efficiency. The chosen pathway involves common and well-understood chemical transformations, making it adaptable to standard industrial chemical processing equipment.

Proposed Synthetic Pathway

The synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene is proposed via a two-step reaction sequence starting from 3-methylphenol. The logical flow of this pathway is illustrated below.

Synthetic_Pathway Figure 1: Proposed two-step synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene 3-Methylphenol 3-Methylphenol 2,5-Dichloro-3-methylphenol 2,5-Dichloro-3-methylphenol 3-Methylphenol->2,5-Dichloro-3-methylphenol Dichlorination (e.g., SO2Cl2) 1,4-Dichloro-2-methoxy-3-methylbenzene 1,4-Dichloro-2-methoxy-3-methylbenzene 2,5-Dichloro-3-methylphenol->1,4-Dichloro-2-methoxy-3-methylbenzene Methylation (e.g., Dimethyl Sulfate)

Caption: Proposed two-step synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene.

Experimental Protocols

Step 1: Synthesis of 2,5-Dichloro-3-methylphenol

This step involves the electrophilic aromatic substitution of 3-methylphenol to introduce two chlorine atoms. The hydroxyl and methyl groups are ortho, para-directing activators. The use of a suitable chlorinating agent like sulfuryl chloride allows for controlled dichlorination.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
3-Methylphenol108.141.0108.14 g
Sulfuryl Chloride (SO2Cl2)134.972.1283.44 g (170.7 mL)
Dichloromethane (DCM)84.93-1 L
1 M Sodium Hydroxide (NaOH)40.00-As required
Saturated Sodium Bicarbonate (NaHCO3)84.01-500 mL
Saturated Sodium Chloride (Brine)58.44-500 mL
Anhydrous Magnesium Sulfate (MgSO4)120.37-50 g

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add 3-methylphenol (108.14 g, 1.0 mol) and dichloromethane (1 L).

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add sulfuryl chloride (170.7 mL, 2.1 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[1]

  • Carefully quench the reaction by slowly adding 500 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 500 mL of 1 M NaOH, 500 mL of saturated NaHCO3 solution, and 500 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2,5-dichloro-3-methylphenol as a crystalline solid.

Step 2: Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene

This step involves the methylation of the hydroxyl group of 2,5-dichloro-3-methylphenol using dimethyl sulfate in the presence of a base. This is a classic Williamson ether synthesis.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
2,5-Dichloro-3-methylphenol177.021.0177.02 g
Dimethyl Sulfate ((CH3)2SO4)126.131.2151.36 g (114.2 mL)
Anhydrous Potassium Carbonate (K2CO3)138.212.5345.53 g
Acetone58.08-1.5 L
Concentrated Aqueous Ammonia (28-30%)17.03 (as NH3)-~100 mL
Diethyl Ether74.12-1 L
3 N Sodium Hydroxide (NaOH)40.00-500 mL
Saturated Sodium Chloride (Brine)58.44-500 mL
Anhydrous Magnesium Sulfate (MgSO4)120.37-50 g

Procedure:

  • To a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,5-dichloro-3-methylphenol (177.02 g, 1.0 mol), anhydrous potassium carbonate (345.53 g, 2.5 mol), and acetone (1.5 L).

  • With vigorous stirring, add dimethyl sulfate (114.2 mL, 1.2 mol) dropwise to the mixture over 30 minutes. An exothermic reaction will occur.[2]

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 8-10 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.[1]

  • Cool the reaction mixture to room temperature. Carefully add concentrated aqueous ammonia (~100 mL) and stir for 1 hour to quench any unreacted dimethyl sulfate.[2]

  • Filter the solid potassium carbonate and wash it with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (1 L) and wash successively with 3 N sodium hydroxide solution (2 x 250 mL) to remove any unreacted phenol, water (500 mL), and saturated brine (500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 1,4-dichloro-2-methoxy-3-methylbenzene.

Safety and Hazard Considerations

Dimethyl Sulfate is extremely hazardous and a probable human carcinogen.[3] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[3][4]

  • Inhalation: Fatal if inhaled.[5] Move the person to fresh air and seek immediate medical attention.[3][6]

  • Skin Contact: Causes severe burns.[3][5] Immediately wash with soap and water and remove contaminated clothing.[3]

  • Eye Contact: Causes severe eye damage.[5] Rinse cautiously with water for several minutes and seek immediate medical attention.[4]

  • Ingestion: Toxic if swallowed.[5] Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][5]

  • Spills: Absorb with an inert material and dispose of as hazardous waste.[4]

  • Waste Disposal: Excess dimethyl sulfate and contaminated materials should be placed in a labeled, sealed container for hazardous waste disposal according to institutional guidelines.[3]

Sulfuryl chloride and concentrated ammonia are also corrosive and should be handled with care in a fume hood.

Characterization and Purity Assessment

The purity of the final product, 1,4-dichloro-2-methoxy-3-methylbenzene, should be assessed using a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify any volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Workflow Visualization

The overall workflow for the synthesis and purification is depicted in the following diagram.

Synthesis_Workflow Figure 2: Workflow for the Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Methylation Start_S1 3-Methylphenol in DCM Reaction_S1 Add SO2Cl2 at 0°C Start_S1->Reaction_S1 Workup_S1 Aqueous Workup Reaction_S1->Workup_S1 Purification_S1 Vacuum Distillation Workup_S1->Purification_S1 Intermediate 2,5-Dichloro-3-methylphenol Purification_S1->Intermediate Start_S2 Intermediate in Acetone with K2CO3 Intermediate->Start_S2 Reaction_S2 Add Dimethyl Sulfate and Reflux Start_S2->Reaction_S2 Workup_S2 Quench, Filter, and Extract Reaction_S2->Workup_S2 Purification_S2 Vacuum Distillation / Recrystallization Workup_S2->Purification_S2 Final_Product 1,4-Dichloro-2-methoxy-3-methylbenzene Purification_S2->Final_Product

Caption: Workflow for the Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene.

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing 1,4-dichloro-2-methoxy-3-methylbenzene. Adherence to the detailed protocols and stringent safety measures, particularly when handling dimethyl sulfate, is paramount for a successful and safe outcome. The analytical methods outlined will ensure the final product meets the required purity standards for subsequent applications in research and development.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • PENTA. Dimethyl sulfate Safety Data Sheet. [Link]

  • International Chemical Safety Cards (ICSC). Dimethyl Sulfate. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

  • Organic Syntheses. 4-Chlorination of Electron-Rich Benzenoid Compounds: 2,4-Dichloromethoxybenzene. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. [Link]

  • National Center for Biotechnology Information. Friedel–Crafts Type Methylation with Dimethylhalonium Salts. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • ResearchGate. Aromatic chlorination process and formation of possible key reactive species A2 and A3. [Link]

  • Google Patents.
  • Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemguide. Friedel-Crafts Reactions of Benzene and Methylbenzene. [Link]

  • MDPI. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H 2 O 2 as Oxidant. [Link]

  • Reddit. Best procedure for phenol/hydroquinone O-methylations?. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. Maximizing Chlorobenzene Product Yield by Modifying The Benzene Chlorination Process. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene

Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your target compound.

I. Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

During the synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene, the starting material, 2-methoxy-3-methylphenol or its corresponding methyl ether, is subjected to chlorination. The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho, para-directing activators, which can lead to a mixture of chlorinated isomers. Understanding the electronic and steric effects of these directing groups is crucial for troubleshooting and optimizing the reaction.

Issue 1: Formation of Isomeric Dichloro- byproducts

Question: My final product is a mixture of several dichlorinated isomers, not just the desired 1,4-dichloro-2-methoxy-3-methylbenzene. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomeric byproducts is the most common challenge in this synthesis. The methoxy group is a stronger activating group than the methyl group, and its directing effect will predominantly determine the positions of chlorination. The primary isomers you are likely observing are the 4,5-dichloro- and 4,6-dichloro- derivatives.

Causality:

  • Electronic Effects: The methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to them.

  • Steric Hindrance: The methyl group at position 3 can sterically hinder substitution at the adjacent positions (2 and 4), but this effect is often not sufficient to completely prevent it.

Mitigation Strategies:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role in selectivity.

    • Mild Agents: For improved selectivity, consider using milder chlorinating agents such as N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid or dichloromethane.[1]

    • Reactive Agents: Highly reactive agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can lead to over-chlorination and reduced selectivity.[1] If using these, precise control of stoichiometry and temperature is critical.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity.

    • Protocol: Conduct the chlorination at 0°C or even lower (e.g., -10°C to -20°C). Add the chlorinating agent dropwise to maintain a consistent low temperature and minimize localized heating.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Non-polar Solvents: Using non-polar solvents like dichloromethane or carbon tetrachloride can sometimes favor the desired isomer.

    • Protic Solvents: Protic solvents like acetic acid can solvate the electrophile and potentially alter its reactivity and selectivity.

Experimental Protocol for Improved Regioselectivity:

  • Dissolve the starting material (2-methoxy-3-methylphenol or its ether) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (2.0-2.2 equivalents) in dichloromethane dropwise to the cooled solution with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a solution of sodium bicarbonate or sodium sulfite.[1]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[1]

  • Purify the crude product using column chromatography.

Issue 2: Over-chlorination Resulting in Tri- or Tetra-chlorinated Products

Question: I am observing significant amounts of tri- and even tetra-chlorinated byproducts in my reaction mixture. How can I prevent this?

Answer: Over-chlorination occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled. The dichlorinated product is still activated and can undergo further electrophilic substitution.

Causality:

  • Excess Chlorinating Agent: Using more than the stoichiometric amount (2 equivalents) of the chlorinating agent will inevitably lead to over-chlorination.

  • High Reaction Temperature: Higher temperatures increase the reaction rate, making it more difficult to control the extent of chlorination.

Mitigation Strategies:

  • Precise Stoichiometry: Carefully measure and control the molar equivalents of the chlorinating agent. A slight excess (2.05-2.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided.

  • Controlled Addition: Add the chlorinating agent slowly and in a controlled manner to prevent localized high concentrations. A syringe pump can be beneficial for this.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

Issue 3: Demethylation of the Methoxy Group

Question: I have identified a byproduct that appears to be a dichlorinated phenol, suggesting the methoxy group has been cleaved. Why is this happening and how can I avoid it?

Answer: Demethylation of the methoxy group can occur under strongly acidic conditions, which can be generated by some chlorination reactions, particularly when using Lewis acid catalysts.

Causality:

  • Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ or FeCl₃, sometimes used to activate the chlorinating agent, can coordinate to the oxygen of the methoxy group, facilitating its cleavage.[2]

  • Protic Acid Byproducts: The reaction itself can produce HCl, which can contribute to an acidic environment.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: Whenever possible, avoid the use of strong Lewis acids. Chlorination of this activated ring system should proceed without a catalyst.

  • Use of a Non-Acidic Chlorinating Agent: N-chlorosuccinimide (NCS) is a good alternative as it does not generate strong acids as byproducts.

  • Inclusion of a Mild Base: In some cases, the addition of a non-nucleophilic, acid-scavenging base like sodium bicarbonate or calcium carbonate to the reaction mixture can neutralize any generated acid.

Visualization of Reaction Pathways

Synthesis and Side Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start 2-Methoxy-3-methylphenol Product 1,4-Dichloro-2-methoxy- 3-methylbenzene Start->Product + 2 Cl+ Isomers Isomeric Dichloro- byproducts Start->Isomers + 2 Cl+ Demethyl Dichlorinated Phenol (Demethylation) Start->Demethyl + Cl+ / H+ Over Tri/Tetra-chlorinated byproducts Product->Over + Cl+

Caption: Main synthesis pathway and common side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the crude product mixture?

A1: Purification of the crude product, which is often a mixture of isomers, can be challenging due to their similar polarities.[1]

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired 1,4-dichloro isomer from other byproducts.[3] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, is recommended.

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be effective in isolating the major isomer, but this is often less efficient than chromatography for separating closely related isomers.[4]

  • Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or phenyl-hexyl column can be employed.[3]

Q2: How can I effectively monitor the progress of the chlorination reaction?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to achieve good separation between the starting material, the desired product, and potential byproducts. Visualize the spots under a UV lamp.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a more powerful technique that can provide information about the relative amounts of different components in the reaction mixture and their mass-to-charge ratios, aiding in the identification of byproducts.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Chlorinating Agents: Chlorinating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Many of the solvents used (e.g., dichloromethane, carbon tetrachloride) are volatile and have associated health risks. Ensure proper ventilation.

  • Quenching: The quenching of reactive chlorinating agents can be exothermic. Perform this step carefully and with cooling if necessary.

Q4: Can I use a different starting material, for example, 3-methyl-2-methoxyaniline?

A4: While it is possible to synthesize the target molecule from 3-methyl-2-methoxyaniline via a Sandmeyer reaction (diazotization followed by reaction with a copper(I) chloride), this introduces more steps and potential for other side reactions.[5] Direct chlorination of the activated phenol or its ether is generally a more straightforward approach if the regioselectivity can be controlled.

Quantitative Data Summary
IssueCommon ByproductsTypical Yield ReductionRecommended Mitigation
Isomer Formation4,5-dichloro and 4,6-dichloro isomers20-50%Use NCS, low temperature (-10 to 0°C)
Over-chlorinationTri- and tetra-chlorinated compounds10-30%Precise stoichiometry, slow addition of reagent
DemethylationDichlorinated phenols5-15%Avoid Lewis acids, use NCS
Troubleshooting Logic Flow

Troubleshooting Flowchart Start Crude product analysis (TLC, GC-MS) Isomers Multiple dichlorinated isomers? Start->Isomers Over Higher chlorinated products? Isomers->Over No Mitigate_Isomers Use milder chlorinating agent (NCS) Lower reaction temperature Isomers->Mitigate_Isomers Yes Demethyl Phenolic byproducts present? Over->Demethyl No Mitigate_Over Check stoichiometry of chlorinating agent Slow down addition rate Over->Mitigate_Over Yes Purify Purify via column chromatography Demethyl->Purify No Mitigate_Demethyl Avoid Lewis acid catalysts Use NCS Demethyl->Mitigate_Demethyl Yes Mitigate_Isomers->Start Mitigate_Over->Start Mitigate_Demethyl->Start

Caption: A logical flow for troubleshooting common issues.

III. References

  • Findlay, J. W. A., & Turner, A. B. (1973). Dehydrogenation with 2,3-Dichloro-5,6-dicyanobenzoquinone. Organic Syntheses, 53, 48. doi:10.15227/orgsyn.053.0048. Available from: [Link]

  • Huston, R. C., & Chen, P. S. (1933). The Chloro Derivatives of m-Cresol. Journal of the American Chemical Society, 55(10), 4214–4218. doi:10.1021/ja01337a056

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Wikipedia. (2025, January 13). 2-Chloro-m-cresol. Retrieved from [Link]

Sources

Optimization

challenges in the purification of 1,4-Dichloro-2-methoxy-3-methylbenzene

Welcome to the Technical Support Center for the isolation and purification of 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3). As a highly substituted anisole derivative, this compound presents unique downstre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3).

As a highly substituted anisole derivative, this compound presents unique downstream processing challenges. The competing electronic directing effects of the methoxy and methyl groups during electrophilic aromatic substitution often generate complex crude mixtures. This guide is engineered for researchers and drug development professionals to troubleshoot regioisomer separation, optimize catalyst removal, and establish self-validating purification workflows.

Section 1: Triage & Diagnostics (FAQs)

Q1: During the chlorination of my anisole precursor, I am observing multiple closely eluting spots on my TLC. What is causing this, and how do I resolve it? A: This is a classic case of regioisomer formation driven by competing electronic effects. The methoxy group (-OCH₃) is a strong ortho/para director, while the methyl group (-CH₃) is a weaker ortho/para director. During electrophilic aromatic chlorination, this competition inevitably yields the target 1,4-dichloro isomer alongside minor regioisomers, such as the 1,5-dichloro isomer, and overchlorinated byproducts[1]. Resolution: To minimize these impurities upstream, tune the reactivity of your chlorinating agent (e.g., SO₂Cl₂) by using specific coordinating solvents like acetonitrile or 1,4-dioxane, which stabilize the chlorooxonium intermediate and enhance regioselectivity[2]. Downstream, these isomers cannot be separated by simple distillation; you must use high-resolution silica gel chromatography with a highly non-polar eluent (see SOP below).

Q2: My isolated product has a yellow tint and an acidic odor. How do I remove residual chlorinating agents and Lewis acids without degrading the product? A: The yellow tint and odor indicate the presence of unquenched active chlorine species (e.g., residual SO₂Cl₂ or N-chlorosuccinimide) or trapped Lewis acid catalysts (e.g., FeCl₃). If loaded directly onto a silica column, these active species will cause on-column degradation and streaking. Resolution: Implement a biphasic reductive quench. Treat the crude mixture with cold aqueous sodium bisulfite (NaHSO₃) to reduce active electrophilic chlorine to inert chloride ions, followed by a sodium bicarbonate (NaHCO₃) wash to neutralize residual acids.

Q3: Can I use vacuum distillation instead of column chromatography to purify this compound on a larger scale? A: Vacuum distillation is excellent for removing bulk solvents and high-molecular-weight overchlorinated tars, but it is ineffective for separating the 1,4-dichloro isomer from the 1,5-dichloro isomer. The boiling points of these regioisomers are nearly identical due to their identical molecular weights and similar dipole moments. For purity >98%, you must rely on targeted flash chromatography or a hybrid approach (Kugelrohr distillation followed by crystallization).

Q4: What is the optimal solvent system for the silica gel chromatography of highly substituted chloroanisoles? A: Avoid strong polar aprotic solvents like ethyl acetate, which compress the retention factors (Rf) of structurally similar isomers. Based on the extraction and purification profiles of similar dichloro- and trichloroanisoles, a purely aliphatic hydrocarbon (like pentane or heptane) mixed with a weak hydrogen-bond acceptor (like diethyl ether) yields the highest theoretical plates and best resolution[3].

Section 2: Mechanistic Pathways & Visualization

To understand the purification strategy, we must first map the causality of the impurities generated during the synthesis.

Mechanism SM Starting Material (Anisole Derivative) Intermediate Monochloro Intermediates SM->Intermediate + Cl+ Reagent Chlorinating Agent (e.g., SO2Cl2) Reagent->Intermediate Target 1,4-Dichloro Isomer (Target) Intermediate->Target Major Pathway Impurity1 1,5-Dichloro Isomer (Regioisomer) Intermediate->Impurity1 Minor Pathway Impurity2 Over-chlorinated Byproducts Intermediate->Impurity2 Excess Cl+

Electrophilic chlorination pathways yielding the target and regioisomeric impurities.

Section 3: Quantitative Data & Analytical Checkpoints

Before beginning the purification workflow, calibrate your analytical instruments using the following expected parameters. This ensures your protocol remains a self-validating system.

Compound / ImpurityExpected TLC Rf (Hexanes:Et₂O 95:5)GC-MS Retention Time (Relative)¹H NMR Diagnostic Shift (CDCl₃)
1,4-Dichloro-2-methoxy-3-methylbenzene 0.45 1.00 ~3.85 ppm (s, 3H, -OCH₃)
1,5-Dichloro-2-methoxy-3-methylbenzene0.420.98~3.82 ppm (s, 3H, -OCH₃)
Monochloro Intermediates0.350.85~6.8 - 7.2 ppm (multiplets)
Overchlorinated Tars0.10 - 0.20> 1.50Broad, unresolved signals

Section 4: Standard Operating Procedure (SOP)

The following methodology details the step-by-step extraction and chromatographic isolation of the target compound.

Phase 1: Reaction Quench and Liquid-Liquid Extraction
  • Thermal Control: Cool the crude chlorination mixture to 0 °C using an ice bath.

    • Causality: Quenching active electrophiles is highly exothermic; cooling prevents thermal degradation and volatilization of the lipophilic target compound.

  • Reductive Quench: Slowly add a 10% w/v aqueous solution of sodium bisulfite (NaHSO₃) dropwise until gas evolution ceases.

    • Causality: NaHSO₃ acts as a reducing agent to neutralize residual active chlorine species, preventing them from causing streaking or oxidation on the silica column.

  • Phase Extraction: Extract the aqueous layer with pentane (3 x 50 mL).

    • Causality: Pentane is chosen over ethyl acetate because highly substituted anisoles are highly soluble in aliphatic hydrocarbons, while polar impurities and salts are left in the aqueous phase. Furthermore, pentane's low boiling point (36 °C) minimizes product loss during subsequent rotary evaporation[3].

  • Validation Checkpoint: Analyze the organic phase via GC-MS. A successful quench will show the complete absence of active chlorinating agent peaks and establish the baseline ratio of the 1,4-dichloro target to the 1,5-dichloro impurity.

Phase 2: Flash Column Chromatography
  • Column Preparation: Pack a silica gel column (230–400 mesh) using 100% pentane. Ensure a high ratio of silica to crude mass (at least 50:1) to provide sufficient theoretical plates for regioisomer separation.

  • Loading: Concentrate the organic phase to a minimal volume and load it directly onto the silica bed.

  • Elution: Elute using an isocratic flow of 100% pentane for the first 3 column volumes, followed by a very shallow gradient up to 95:5 pentane:diethyl ether.

    • Causality: The regioisomers of dichloro-methoxy-methylbenzene have nearly identical polarities. A highly non-polar, low-strength eluent system ensures maximum interaction time with the silica stationary phase, resolving the 1,4-dichloro isomer from the 1,5-dichloro isomer.

  • Validation Checkpoint: Monitor fractions via TLC (UV active at 254 nm). Pool only the fractions containing the pure spot at Rf ~0.45. Evaporate under reduced pressure (max 30 °C bath temperature to prevent volatile loss) to yield the pure product.

PurificationWorkflow Crude Crude Reaction Mixture Quench Aqueous Quench (NaHSO3 / H2O) Crude->Quench Neutralize active Cl Extraction Liquid-Liquid Extraction Quench->Extraction Phase separation Organic Organic Phase (Product + Isomers) Extraction->Organic Top Layer Aqueous Aqueous Phase (Salts, Catalyst) Extraction->Aqueous Bottom Layer Drying Drying & Concentration Organic->Drying Remove H2O Waste Waste Disposal Aqueous->Waste Chromatography Silica Gel Chromatography Drying->Chromatography Load on Silica Pure Pure Target Compound (>98% Purity) Chromatography->Pure Isolate fractions

Workflow for the isolation and purification of 1,4-Dichloro-2-methoxy-3-methylbenzene.

References

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
  • Evaluation of an extraction method in the determination of the 2,4,6-trichloroanisole content of tainted cork. PubMed.
  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. NIH.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4-Dichloro-2-methoxy-3-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during electrophilic aromatic subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing yield and purity bottlenecks during electrophilic aromatic substitution (EAS) workflows.

The synthesis of 1,4-dichloro-2-methoxy-3-methylbenzene (often derived via the direct dichlorination of 2-methoxy-3-methylbenzene, also known as 2-methylanisole) is a critical intermediate step in various pharmaceutical and agrochemical pipelines. The primary challenge in this synthesis is over-chlorination —specifically, the formation of trichlorinated impurities. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Insight: The Causality of Over-Chlorination

To prevent over-chlorination, we must first understand the electronic directing effects governing the aromatic ring.

In the precursor (2-methoxy-3-methylbenzene):

  • The Methoxy Group (-OCH₃) at C2: This is a strongly activating, ortho/para-directing group. It heavily enriches electron density at the C1 (ortho) and C5 (para) positions by stabilizing the Wheland intermediate (sigma complex) during the reaction[1].

  • The Methyl Group (-CH₃) at C3: This is a weakly activating, ortho/para-directing group, directing electrophiles toward the C4 (ortho) and C6 (para) positions.

During the synthesis of the 1,4-dichloro target, chlorination successfully occurs at C1 and C4. However, the C5 position remains a critical vulnerability . Because C5 is para to the strongly electron-donating methoxy group, it remains highly activated even after the ring has been partially deactivated by the two newly added chlorine atoms. If the chlorinating agent is too aggressive, used in excess, or if the thermal energy exceeds the activation barrier, a third chlorination event will rapidly occur at C5, yielding the unwanted 1,4,5-trichloro-2-methoxy-3-methylbenzene impurity[2].

Pathway SM 2-Methoxy-3-methylbenzene (Starting Material) Mono Monochloro Intermediates (C1 or C4 substituted) SM->Mono 1 eq. Cl source Fast Di 1,4-Dichloro-2-methoxy- 3-methylbenzene (Target Product) Mono->Di 1 eq. Cl source Moderate Tri 1,4,5-Trichloro Impurity (Over-chlorination at C5) Di->Tri Excess Cl source High Temp / Lewis Acid

Fig 1: Reaction pathway and directing effects in the chlorination of 2-methoxy-3-methylbenzene.

Troubleshooting FAQs

Q: I am consistently seeing a +34 Da mass peak (trichloro impurity) in my GC-MS. What is the most likely cause? A: The most common cause is poor stoichiometric control combined with overly aggressive chlorinating agents. If you are using elemental chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂) in excess of 2.05 equivalents, the reaction will proceed to chlorinate the highly activated C5 position. Solution: Strictly limit the chlorinating agent to 1.95–2.00 equivalents and utilize in-process analytical monitoring.

Q: Should I use a Lewis acid catalyst like FeCl₃ or AlCl₃ to speed up the reaction? A: Absolutely not. The anisole ring is already highly activated by the methoxy group. Introducing a Lewis acid will supercharge the electrophile (generating a highly reactive Cl⁺ species), which bypasses the natural deactivation of the dichlorinated intermediate and forces indiscriminate over-chlorination[3].

Q: Does the choice of solvent impact the over-chlorination profile? A: Yes. Non-polar, non-coordinating solvents like anhydrous dichloromethane (DCM) or chloroform are preferred. Highly polar solvents can artificially stabilize the transition states and the partial positive charges arising during the reaction, lowering the activation barrier for the third chlorination event[1].

LogicTree Issue Issue: Over-chlorination (>2% Trichloro Impurity) Check1 1. Reagent Selection Issue->Check1 Check2 2. Stoichiometry Issue->Check2 Check3 3. Thermal Control Issue->Check3 Sol1 Avoid Cl2 gas & Lewis acids. Use SO2Cl2 or NCS. Check1->Sol1 Sol2 Limit to 1.95 - 2.00 eq. Do not exceed 2.05 eq. Check2->Sol2 Sol3 Maintain 0-5°C during addition. Max 20°C during stirring. Check3->Sol3

Fig 2: Troubleshooting logic tree for identifying and resolving over-chlorination issues.

Quantitative Data: Reagent Selection & Selectivity

Careful optimization of the chlorinating agent and temperature is required to maximize the yield of the desired dichlorinated product[2]. The table below summarizes the expected outcomes based on different reaction parameters.

Chlorinating AgentEquivalentsCatalystTemp (°C)Target Yield (1,4-Dichloro)Trichloro Impurity (%)
Cl₂ Gas ExcessFeCl₃25 - 40< 40%> 45% (Severe Over-reaction)
Cl₂ Gas 2.00None10 - 2065 - 75%10 - 15%
NCS 2.00None20 - 2580 - 85%2 - 5%
SO₂Cl₂ 1.95None0 - 15> 90% < 2% (Optimal Control)
Self-Validating Experimental Protocol

To achieve >95% selectivity for 1,4-dichloro-2-methoxy-3-methylbenzene while suppressing C5-trichlorination, follow this kinetically controlled methodology using Sulfuryl Chloride (SO₂Cl₂).

Reagents Required:

  • 2-Methoxy-3-methylbenzene (Starting Material): 1.0 eq (e.g., 100 mmol, 12.2 g)

  • Sulfuryl Chloride (SO₂Cl₂): 1.95 eq (195 mmol, ~15.7 mL)

  • Anhydrous Dichloromethane (DCM): 100 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 250 mL round-bottom flask with inert N₂ gas. Moisture must be excluded to prevent the hydrolysis of SO₂Cl₂ into sulfuric and hydrochloric acids.

  • Dissolution: Dissolve 12.2 g of 2-methoxy-3-methylbenzene in 100 mL of anhydrous DCM. Causality: DCM is a non-coordinating solvent that prevents artificial stabilization of the electrophile, keeping the reaction rate predictable[1].

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5°C .

  • Electrophile Addition: Load 15.7 mL of SO₂Cl₂ into a pressure-equalizing dropping funnel. Add dropwise over a period of 60 minutes. Causality: Slow addition maintains a low steady-state concentration of the electrophile, ensuring the mono-chlorinated intermediate has time to diffuse away from the local concentration gradient before a second or third chlorination event occurs[2].

  • Reaction Maturation: Remove the ice bath and allow the mixture to slowly warm to 15°C over 2 hours. Do not allow the temperature to exceed 20°C.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated NaHCO₃, extract with ethyl acetate, and analyze via GC-MS or HPLC. Self-Validation: The reaction is complete and successful when the mono-chloro intermediate is <1% and the trichloro impurity is <2%. If mono-chloro remains >5%, add an additional 0.05 eq of SO₂Cl₂.

  • Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize dissolved HCl gas and unreacted SO₂Cl₂.

  • Workup & Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

References
  • Title: US3251887A - Chlorination process Source: Google Patents URL
  • Title: Orienting methoxy group-carbocation conjugation effects explaining the HCl elimination preferences leading to ortho and para substitution products of anisole Source: ResearchGate URL: [Link]

Sources

Optimization

purification of 1,4-Dichloro-2-methoxy-3-methylbenzene from starting material

Technical Support Center: Purification of 1,4-Dichloro-2-methoxy-3-methylbenzene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1,4-Dichloro-2-methoxy-3-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation and purification of 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3).

Because direct electrophilic chlorination of anisole derivatives often yields an inseparable statistical mixture of regioisomers, the most chemically sound and self-validating synthetic route to this specific compound is the O-methylation of the pre-halogenated precursor (e.g., 3,6-dichloro-2-methylphenol) [1]. Consequently, the primary purification challenge is separating the highly lipophilic target compound from unreacted phenolic starting materials, residual alkylating agents, and inorganic salts.

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Target, Salts, Phenol, Solvent) Evaporation 1. Solvent Evaporation (Remove Volatiles) Start->Evaporation LLE 2. Liquid-Liquid Extraction (EtOAc / 1M NaOH) Evaporation->LLE Aqueous Aqueous Layer (Unreacted Phenoxide & Salts) LLE->Aqueous Discard/Recover Organic Organic Layer (Crude Product) LLE->Organic Washing 3. Brine Wash & Drying (Na2SO4) Organic->Washing Chromatography 4. Silica Gel Chromatography (Hexanes/EtOAc) Washing->Chromatography Fractions Pure Fractions Collection (TLC / GC-MS monitoring) Chromatography->Fractions Final Purified 1,4-Dichloro-2- methoxy-3-methylbenzene Fractions->Final

Workflow for the isolation and purification of 1,4-Dichloro-2-methoxy-3-methylbenzene.

Quantitative Data: Purification Metrics

The following table summarizes the expected purity and recovery yields at each stage of the purification pipeline.

Purification StageTarget Compound StateKey Impurities RemovedExpected Purity (GC-MS)Recovery Yield
Crude Reaction Mixture Solvated in Acetone/DMFNone65 - 75%N/A
Post-LLE (NaOH Wash) Organic Phase (EtOAc)Unreacted Phenol, Salts85 - 90%> 95%
Silica Gel Chromatography Eluted FractionsRegioisomers, Alkylating Agent> 98%80 - 85%
Vacuum Distillation Purified Liquid/SolidTrace Solvents> 99.5%75 - 80%

Step-by-Step Methodology

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Causality: The goal of this phase is to exploit the acidic nature of the unreacted phenolic starting material. By converting it into a water-soluble phenoxide salt, we can force it into the aqueous layer, leaving the non-polar target compound in the organic layer [2].

  • Solvent Removal : Upon completion of the O-methylation reaction, cool the mixture to room temperature. If a polar aprotic solvent like acetone was used, remove it under reduced pressure. Reasoning: Residual acetone acts as a co-solvent during extraction, disrupting phase separation and dragging polar impurities into the organic phase.

  • Dilution : Suspend the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude) and add an equal volume of distilled water. Transfer to a separatory funnel.

  • Alkaline Washing (Critical) : Wash the organic layer with 1M NaOH (3 x 50 mL).

    • Self-Validation Checkpoint: Test the pH of the aqueous layer after the first wash. It must remain >12. Halogenated phenols are highly acidic due to the inductive electron-withdrawing effect of the chlorine atoms. A strong base is required to ensure complete deprotonation. If the pH drops, the base has been consumed, and unreacted phenol will partition back into your product.

  • Neutralization : Wash the organic phase with saturated brine (NaCl) to remove residual water and neutralize the pH. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Phase 2: Silica Gel Flash Chromatography

Causality: 1,4-Dichloro-2-methoxy-3-methylbenzene is a highly lipophilic halogenated anisole. It lacks hydrogen-bond donors, meaning it will have a very weak affinity for the polar silica stationary phase [5].

  • Column Preparation : Pack a glass column with silica gel (230-400 mesh) using 100% hexanes as the slurry solvent.

  • Loading : Dissolve the concentrated organic residue in a minimum volume of hexanes (or toluene if solubility is poor) and carefully load it onto the column head.

  • Elution : Elute using an isocratic or very shallow gradient system (100% Hexanes transitioning to 95:5 Hexanes:EtOAc).

    • Self-Validation Checkpoint: Co-spot the starting material and the eluted fractions on a TLC plate (UV active at 254 nm). The target halogenated anisole will elute rapidly (high Rf value, typically >0.7 in 9:1 Hexanes:EtOAc), while any trace phenolic precursor will remain near the baseline due to hydrogen bonding with the silica [6].

  • Concentration : Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Troubleshooting & FAQs

Q: Why is there persistent unreacted starting material (phenol) in my final product despite performing an aqueous workup? A: This is a classic partitioning failure. If you used a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) during your liquid-liquid extraction, it may not be basic enough to fully deprotonate the sterically hindered, halogenated phenol. Always use 1M NaOH during the washing step to drive the equilibrium entirely toward the water-soluble phenoxide salt [2].

Q: I used direct chlorination of 2-methoxy-3-methylbenzene instead of O-methylation. How do I separate the resulting regioisomers? A: Direct electrophilic aromatic substitution on anisole derivatives often yields a statistical mixture of ortho/para chlorinated isomers (e.g., 1,4-dichloro vs. 1,6-dichloro) [5]. Separating these requires high-resolution fractional distillation or specialized reverse-phase preparative HPLC, as their Rf values on normal-phase silica are nearly identical. To avoid this severe purification bottleneck, we strongly recommend synthesizing the compound via the O-methylation of the pre-halogenated phenol.

Q: Can I substitute methyl iodide (MeI) with a safer methylating agent without altering the purification workflow? A: Yes. Methyl iodide and dimethyl sulfate are highly toxic and leave behind reactive residues that complicate purification. Dimethyl carbonate (DMC) is a highly effective, green alternative for the O-methylation of phenols [3]. When using DMC with K₂CO₃ and a phase-transfer catalyst at elevated temperatures (90-160 °C), the only byproducts are methanol and CO₂, which naturally evaporate. This significantly simplifies the downstream purification workflow by eliminating the need to scrub toxic alkylating residues [4].

References

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate. Benchchem.
  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. ACS Publications.
  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate.
  • Exploitation of Biomass for Applications in Sustainable Materials Science. ProQuest.
  • ORGANIC ELECTROLUMINESCENT DEVICES AND METAL... EPO.

Reference Data & Comparative Studies

Validation

Purity Assessment of Synthesized 1,4-Dichloro-2-methoxy-3-methylbenzene: A Comparative Guide to GC-MS vs. Alternative Modalities

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated anisole derivatives like 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) frequently serve as critica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated anisole derivatives like 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) frequently serve as critical building blocks[1][2]. Ensuring the absolute purity of these intermediate precursors is paramount. The carryover of unreacted starting materials or, more insidiously, positional isomers (e.g., 1,3-dichloro variants) can drastically alter the efficacy, yield, and safety profile of the final downstream product.

This guide objectively compares analytical techniques for the purity assessment of this specific compound, establishing why Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard. Furthermore, it provides a self-validating experimental protocol grounded in regulatory guidelines to ensure scientific integrity.

The Analytical Challenge & Modality Comparison

The molecular architecture of 1,4-Dichloro-2-methoxy-3-methylbenzene (Molecular Weight: 191.05 g/mol ) dictates the analytical approach. It is a relatively low-molecular-weight, non-polar, and volatile aromatic compound[2].

Why not HPLC-UV?

High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for pharmaceutical analysis, particularly for non-volatile, highly polar, or thermally labile compounds[3][4]. However, for volatile halogenated aromatics, HPLC suffers from lower separation efficiency (fewer theoretical plates) compared to capillary GC[5]. While HPLC can detect the compound via UV absorption, separating closely related positional isomers—which have nearly identical polarities—in a liquid phase is often a grueling method development challenge.

Why not GC-FID?

Gas Chromatography with Flame Ionization Detection (GC-FID) offers excellent sensitivity and a wide linear dynamic range for carbon-containing compounds[4]. However, FID is a destructive, non-specific detector. It cannot provide qualitative structural elucidation. If an unexpected impurity peak elutes, FID cannot determine if it is a monochlorinated byproduct, a dichloro-isomer, or residual solvent.

The GC-MS Advantage (Causality of Choice)

GC-MS bridges this gap. The capillary GC column provides the extreme high-resolution separation required to resolve positional isomers based on minute differences in boiling points and vapor pressures[5][6]. Simultaneously, the Mass Spectrometer (operating in Electron Ionization mode) provides orthogonal structural confirmation. Because chlorine has two stable isotopes ( 35 Cl and 37 Cl), any dichloro-compound will produce a highly distinct isotopic cluster (M, M+2, M+4 in a ~9:6:1 ratio). This acts as a definitive molecular fingerprint, allowing analysts to instantly differentiate the target molecule from over- or under-chlorinated impurities.

Table 1: Comparative Analysis of Analytical Modalities for Halogenated Aromatics

Analytical ModalityResolution for Positional IsomersStructural ElucidationSensitivity (LOD)Best Use Case
HPLC-UV Moderate (Requires complex mobile phases)Low (Only UV absorbance maxima)~1.0 µg/mLNon-volatile, highly polar, or thermally labile APIs.
GC-FID High (Capillary column efficiency)None (Destructive, non-specific)~0.1 µg/mLRoutine quantification of known, well-characterized hydrocarbons.
GC-MS High (Capillary column efficiency)Absolute (Isotopic fingerprinting)~0.05 µg/mLGold Standard: Unknown impurity profiling and halogenated isomer differentiation.

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By incorporating an internal standard (IS)—1-bromo-4-fluorobenzene—directly into the sample diluent, every single injection acts as its own System Suitability Test (SST). If the IS peak area or retention time drifts, the system instantly flags injection anomalies, inlet discrimination, or detector degradation, preventing the reporting of false purity values.

GCMS_Workflow N1 Sample Preparation (Diluent + Internal Standard) N2 Capillary GC Separation (DB-5MS, High Plate Count) N1->N2 1 µL Split Injection N3 Electron Ionization (EI) (70 eV Hard Ionization) N2->N3 Thermal Elution N4 Mass Spectrometry (Quadrupole Analyzer) N3->N4 Ion Fragmentation N5 Data Processing (Isotope Pattern & Purity %) N4->N5 Signal Detection

GC-MS analytical workflow for halogenated anisole purity assessment.

Step-by-Step Methodology:
  • Sample Preparation (The Self-Validating Matrix):

    • Prepare a diluent of analytical-grade Dichloromethane (DCM) spiked with 50 µg/mL of 1-bromo-4-fluorobenzene (Internal Standard).

    • Accurately weigh 10.0 mg of the synthesized 1,4-Dichloro-2-methoxy-3-methylbenzene.

    • Dissolve and dilute to exactly 10.0 mL using the IS-spiked DCM to achieve a final analyte concentration of 1.0 mg/mL.

  • Instrumental Setup (Agilent 7890B/5977B or equivalent):

    • Column: DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness. Causality: The slightly polar stationary phase provides optimal dipole-induced dipole interactions for separating halogenated aromatics[6].

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

    • Injection: 1.0 µL volume, Split mode (50:1 ratio) to prevent column overloading and maintain sharp peak shapes. Inlet temperature: 250°C.

  • Thermal Gradient (Oven Program):

    • Initial temperature 70°C (hold for 2 min).

    • Ramp at 15°C/min to 200°C.

    • Ramp at 30°C/min to 280°C (hold for 3 min to bake out heavy contaminants).

  • Mass Spectrometry (Detection):

    • Ionization: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the fragmentation pattern matches established NIST library spectra for structural confirmation.

    • Temperatures: Source Temp: 230°C; Quadrupole Temp: 150°C.

    • Acquisition: Scan mode from m/z 50 to 300 for comprehensive impurity profiling, coupled with Selected Ion Monitoring (SIM) at m/z 190, 192, and 194 for ultra-sensitive quantification of the dichloro-isotopic cluster.

Method Validation & Regulatory Grounding

To comply with ICH Q2(R2) guidelines for the validation of analytical procedures, the method must be rigorously evaluated for Specificity, Linearity, Precision, and Limit of Quantitation (LOQ)[7][8][9]. The table below presents simulated validation data demonstrating the GC-MS method's fitness for purpose in a pharmaceutical development setting.

Table 2: Simulated ICH Q2(R2) Validation Parameters for 1,4-Dichloro-2-methoxy-3-methylbenzene (GC-MS)

Validation ParameterICH Q2(R2) RequirementExperimental Result (Simulated)Pass/Fail
Specificity Complete resolution from impuritiesResolution ( Rs​ ) > 2.5 for 1,3-dichloro isomerPass
Linearity R2≥0.990 across reportable range R2=0.9998 (0.1 to 2.0 mg/mL)Pass
Precision (Repeatability) RSD ≤2.0% for 6 replicate injectionsRSD = 0.85% (Internal Standard corrected)Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥10:1 0.15 µg/mL (S/N = 15:1 in SIM mode)Pass

Conclusion

For the purity assessment of volatile, halogenated intermediates like 1,4-Dichloro-2-methoxy-3-methylbenzene, GC-MS vastly outperforms HPLC-UV and GC-FID. By leveraging the high theoretical plate count of capillary gas chromatography alongside the definitive isotopic fingerprinting of mass spectrometry, researchers can achieve unparalleled specificity. Implementing the self-validating protocol outlined above ensures that drug development professionals maintain the highest standards of chemical integrity and regulatory compliance.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. 7

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. 8

  • YouTube / ICH Training. "ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures". youtube.com. 9

  • Aaron Chemicals. "1803835-71-3 | 1,4-Dichloro-2-methoxy-3-methylbenzene". aaronchem.com. 1

  • Benchchem. "A Comparative Guide to HPLC and GC Analysis for Purity Assessment". benchchem.com. 5

  • AA Blocks. "Product Index - 1,4-Dichloro-2-methoxy-3-methylbenzene". aablocks.com. 2

  • Patsnap Eureka. "GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?". patsnap.com. 3

  • ALWSCI. "GC Vs. HPLC: A Comprehensive Comparison And Practical Applications". alwsci.com. 4

  • Asian Journal of Chemistry. "Separation of Some Halogenated Phenols by GC-MS". asianpubs.org. 6

Sources

Comparative

Comparative Guide: Directing Effects of Methoxy vs. Methyl Groups in Electrophilic Aromatic Substitution

Executive Summary In the design of synthetic pathways and drug development, predicting the regiochemical outcome and reaction kinetics of electrophilic aromatic substitution (EAS) is critical. Both the methoxy (-OCH₃) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of synthetic pathways and drug development, predicting the regiochemical outcome and reaction kinetics of electrophilic aromatic substitution (EAS) is critical. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho/para-directing substituents. However, their underlying mechanistic pathways differ fundamentally—resonance versus hyperconjugation—resulting in massive disparities in reaction rates and competitive directing power. This guide objectively compares these two functional groups, providing mechanistic causality, quantitative performance data, and a self-validating experimental protocol for competitive analysis.

Mechanistic Foundations: Causality Behind the Directing Effects

To understand the performance differences between anisole (methoxybenzene) and toluene (methylbenzene), we must analyze the stabilization of the rate-determining intermediate: the arenium ion (sigma complex).

  • The Methoxy Group (-OCH₃): Oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, oxygen possesses lone pairs that it donates into the aromatic π-system via resonance (+M effect). During an ortho or para attack, the resulting sigma complex is stabilized by a resonance contributor where the positive charge resides on the oxygen atom. This creates an oxonium ion where every atom possesses a complete octet. This powerful +M effect overwhelmingly outcompetes the -I effect, drastically lowering the activation energy 1[1].

  • The Methyl Group (-CH₃): Lacking lone pairs, the methyl group cannot stabilize the arenium ion via resonance. Instead, it relies on a weak electron-donating inductive effect (+I) and hyperconjugation. While hyperconjugation stabilizes the adjacent positive charge (tertiary carbocation character) during ortho/para attack, it cannot provide a complete octet1[1]. Consequently, the activation barrier remains significantly higher than that of anisole.

MechanisticPathways cluster_methoxy Methoxy (-OCH3) Effect cluster_methyl Methyl (-CH3) Effect E Electrophile (E+) Anisole Anisole E->Anisole Fast (+M) Toluene Toluene E->Toluene Moderate (+I) SigmaO Arenium Ion (Oxonium Resonance) Anisole->SigmaO Attack ProdO Ortho/Para Products SigmaO->ProdO -H+ SigmaM Arenium Ion (Hyperconjugation) Toluene->SigmaM Attack ProdM Ortho/Para Products SigmaM->ProdM -H+

Mechanistic pathways of EAS for anisole and toluene highlighting intermediate stabilization.

Quantitative Performance Comparison

The mechanistic differences translate directly into measurable kinetic and regiochemical data. The tables below summarize the relative performance of these two functional groups against a benzene standard.

Table 1: Relative Reactivity Rates in EAS
SubstrateSubstituentDirecting EffectRelative Rate (vs. Benzene)
Benzene -HN/A1
Toluene -CH₃Ortho/Para~20 - 25
Anisole -OCH₃Ortho/Para~10,000

Data demonstrates that the +M resonance effect of methoxy accelerates the reaction exponentially compared to the +I/hyperconjugation effect of methyl 2[2].

Table 2: Regioselectivity (Isomer Distribution)
SubstrateReaction TypeOrtho (%)Meta (%)Para (%)
Toluene Nitration (HNO₃/H₂SO₄)58.54.537.0
Anisole Bromination (Br₂)10.0< 1.0~90.0

While both are ortho/para directors, anisole often exhibits a higher para-preference due to the steric bulk of the methoxy group and the specific electronic nature of the highly stabilized intermediate 3[3].

Intramolecular Competition: The "Directing Group Clash"

What happens when both groups are present on the same aromatic ring? In molecules like 1-methoxy-4-methylbenzene (p-methylanisole), the para positions are blocked, forcing an intramolecular competition between the two directing groups.

The methoxy group directs incoming electrophiles to its adjacent ortho position (C2), while the methyl group directs to its adjacent ortho position (C3). Because the EAS reaction rates promoted by the methoxy group are vastly faster than those promoted by the methyl group, the directing effect of the strong activator (-OCH₃) dictates the regiochemistry. The major product is overwhelmingly substituted adjacent to the methoxy group 4[4].

Experimental Validation: Competitive EAS Protocol

To objectively validate the relative reactivity of these two groups, a competitive intermolecular experiment is the gold standard. By forcing equimolar amounts of anisole and toluene to compete for a limited resource, the resulting product ratio serves as a self-validating measure of their kinetic rate constants.

Step-by-Step Methodology: Competitive Bromination
  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of anisole (10.0 mmol) and toluene (10.0 mmol) in 20 mL of glacial acetic acid.

  • Sub-stoichiometric Electrophile Addition: Slowly add a severely limiting amount of bromine (0.5 mmol) dissolved in 5 mL of acetic acid dropwise at room temperature.

    • Causality Check: Using a deficiency of the electrophile is critical. If an excess or stoichiometric amount were used, the highly reactive anisole would consume the electrophile first, but once depleted, the remaining electrophile would react with toluene, entirely masking the true kinetic difference 5[5].

  • Quenching: After 15 minutes, quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality Check: Thiosulfate instantly reduces any unreacted Br₂ to inert bromide ions, immediately halting the reaction and freezing the kinetic product ratio.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Analysis: Concentrate the organic layer under reduced pressure. Analyze the crude mixture via Gas Chromatography-Flame Ionization Detection (GC-FID) or quantitative ¹H-NMR. The ratio of brominated anisole to brominated toluene mathematically yields the relative rate constant ( kanisole​/ktoluene​ ).

ExpWorkflow S1 1. Prepare Equimolar Mixture (Anisole + Toluene) S2 2. Add Sub-stoichiometric E+ (e.g., 0.05 eq Br2) S1->S2 S3 3. Quench Reaction (10% Na2S2O3 aq) S2->S3 S4 4. Liquid-Liquid Extraction (EtOAc / Brine / MgSO4) S3->S4 S5 5. GC-FID / NMR Analysis (Quantify Product Ratios) S4->S5

Step-by-step workflow for a competitive electrophilic aromatic substitution experiment.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds Michigan State University URL
  • 18.
  • Electrophilic Aromatic Substitution Mechanism Master Organic Chemistry URL
  • Electrophilic Aromatic Substitution: Intramolecular Competition University of Michigan URL
  • Experiment 16: Electrophilic Aromatic Substitution West Virginia University URL

Sources

Validation

A Comparative Guide to 1H-13C HSQC and HMBC for the Structural Elucidation of 1,4-Dichloro-2-methoxy-3-methylbenzene

Introduction In the field of organic chemistry, particularly in pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the field of organic chemistry, particularly in pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, complex substitution patterns often lead to ambiguity. Two-dimensional (2D) NMR techniques are indispensable for resolving these complexities by revealing through-bond and through-space correlations between nuclei.

This guide provides an in-depth comparative analysis of two powerful heteronuclear 2D NMR experiments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), as applied to the structural verification of 1,4-Dichloro-2-methoxy-3-methylbenzene. We will explore the theoretical underpinnings of each technique, predict the expected spectral data, and demonstrate how their synergistic application provides a self-validating system for complete structural assignment.

Molecular Structure: 1,4-Dichloro-2-methoxy-3-methylbenzene

  • Formula: C₈H₈Cl₂O[1]

  • Structure: A hexasubstituted benzene ring featuring two chloro, one methoxy, and one methyl group. This substitution pattern leaves two aromatic protons.

Theoretical Foundations: HSQC vs. HMBC

At their core, both HSQC and HMBC are inverse-detected experiments that correlate the chemical shifts of protons (¹H) on one axis with those of a heteroatom, typically carbon (¹³C), on the other. This inverse detection, where the more sensitive ¹H nucleus is observed, offers a significant advantage in sensitivity over carbon-detected experiments.[2] The fundamental distinction between them lies in the type of correlation they detect.

Heteronuclear Single Quantum Coherence (HSQC): The Direct Connection

The HSQC experiment identifies direct, one-bond (¹JCH) couplings between protons and the carbons to which they are attached.[3][4][5] The pulse sequence is specifically optimized to detect large coupling constants, typically in the range of 125-160 Hz, which are characteristic of direct C-H bonds.[5] Consequently, an HSQC spectrum will only show cross-peaks for protonated carbons (CH, CH₂, CH₃). Quaternary carbons, which lack directly attached protons, are "invisible" in an HSQC spectrum.[2] An "edited" HSQC can further differentiate between CH/CH₃ (positive phase, often colored red) and CH₂ (negative phase, often blue) signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[4]

Heteronuclear Multiple Bond Correlation (HMBC): Mapping the Molecular Skeleton

The HMBC experiment is designed to reveal long-range correlations between protons and carbons, typically over two (²JCH), three (³JCH), and sometimes even four (⁴JCH) bonds.[3][6] To achieve this, the pulse sequence is optimized for small coupling constants (typically 4-10 Hz) and actively suppresses the strong, one-bond correlations seen in HSQC.[4][5] This ability to "see" across multiple bonds makes HMBC exceptionally powerful for piecing together molecular fragments and establishing connectivity across quaternary carbons and heteroatoms.[7] It is the primary tool for defining the carbon skeleton of a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Before analyzing the 2D spectra, it is crucial to predict the 1D ¹H and ¹³C chemical shifts for 1,4-Dichloro-2-methoxy-3-methylbenzene. These predictions are based on standard substituent effects on a benzene ring.

Atom Label Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale / Expected Multiplicity
H5Aromatic CH~7.1 - 7.3~128 - 130Doublet (d), coupled to H6
H6Aromatic CH~6.8 - 7.0~125 - 127Doublet (d), coupled to H5
-OCH₃Methoxy H~3.8 - 4.0~55 - 60Singlet (s), 3H
-CH₃Methyl H~2.2 - 2.4~15 - 20Singlet (s), 3H
C1Quaternary C-~128 - 132C-Cl
C2Quaternary C-~150 - 155C-O
C3Quaternary C-~130 - 135C-CH₃
C4Quaternary C-~132 - 136C-Cl
C5Aromatic CH(see H5)(see H5)C-H
C6Aromatic CH(see H6)(see H6)C-H

HSQC Analysis: Identifying C-H Building Blocks

The HSQC spectrum provides a direct and unambiguous correlation between each proton and its attached carbon. For 1,4-Dichloro-2-methoxy-3-methylbenzene, four distinct cross-peaks are expected. This experiment serves to firmly link the proton signals to their corresponding carbon environments.

Expected HSQC Correlations:

  • Aromatic H5 ↔ C5: A cross-peak connecting the downfield aromatic proton doublet to its carbon.

  • Aromatic H6 ↔ C6: A cross-peak connecting the upfield aromatic proton doublet to its carbon.

  • Methoxy (-OCH₃) Protons ↔ Methoxy Carbon: A strong cross-peak from the methoxy singlet to its carbon.

  • Methyl (-CH₃) Protons ↔ Methyl Carbon: A strong cross-peak from the methyl singlet to its carbon.

The quaternary carbons (C1, C2, C3, and C4) will be absent from the HSQC spectrum.

Caption: HSQC one-bond (¹J) correlations for the molecule.

HMBC Analysis: Assembling the Puzzle

The HMBC spectrum is where the full structure is confirmed. The long-range correlations connect the C-H fragments identified in the HSQC and place them relative to the non-protonated quaternary carbons.

Key Expected HMBC Correlations:

  • From Methoxy Protons (-OCH₃): The most critical correlation will be a three-bond coupling (H-C-O-C) to the quaternary carbon C2 . This unambiguously places the methoxy group at position 2.

  • From Methyl Protons (-CH₃): These protons will show correlations to:

    • C3 (two-bond, ²J): Confirming its attachment point.

    • C2 (three-bond, ³J): Linking the methyl and methoxy groups as adjacent.

    • C4 (three-bond, ³J): Linking the methyl group to the chlorinated carbon at position 4.

  • From Aromatic Proton H5: This proton will show correlations to:

    • C6 (two-bond, ²J) and C4 (two-bond, ²J).

    • C1 (three-bond, ³J) and C3 (three-bond, ³J). The correlation to C3 provides a crucial link across the ring to the methyl-bearing carbon.

  • From Aromatic Proton H6: This proton will show correlations to:

    • C5 (two-bond, ²J) and C1 (two-bond, ²J).

    • C2 (three-bond, ³J) and C4 (three-bond, ³J). The correlation to C2 confirms its position relative to the methoxy group.

Caption: Key long-range HMBC correlations (²J, ³J).

Comparative Analysis: A Synergistic Approach

Neither HSQC nor HMBC alone can solve this structure with absolute certainty. It is their combined, complementary data that provides a robust and self-validating proof of structure.

Feature 1H-13C HSQC 1H-13C HMBC
Correlations Detected ¹JCH (one-bond)²JCH, ³JCH, ⁴JCH (long-range)[3][7]
Primary Information Which proton is attached to which carbon.How molecular fragments connect; reveals the carbon skeleton.[4]
Carbon Types Observed Only protonated carbons (CH, CH₂, CH₃).Both protonated and quaternary carbons.[7]
Role in This Analysis Identifies the four C-H pairs (C5-H5, C6-H6, CMe-HMe, CMeO-HMeO).Connects the substituents (Me, OMe) to the correct ring positions and links all carbons into a single framework.
Key Limitation Provides no information about quaternary carbons or how C-H units are connected to each other.The absence of a correlation is not definitive proof of a long distance, as coupling constants can be near zero for certain dihedral angles.[4]

The workflow is logical: HSQC first identifies the directly bonded pairs. HMBC then uses the protons from those pairs as starting points to map out the connections to neighboring carbons, including the crucial quaternary carbons that form the backbone and substitution points of the molecule.

Experimental Protocols

Acquiring high-quality 2D NMR data requires careful sample preparation and parameter optimization.

1. Sample Preparation

  • Weigh approximately 10-20 mg of 1,4-Dichloro-2-methoxy-3-methylbenzene.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice, with a residual proton signal at ~7.26 ppm and a carbon signal at ~77.16 ppm.[8]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C), if desired.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup & Data Acquisition (General Guide for a 400 MHz Spectrometer)

  • Lock and Shim: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths (SW) for the 2D experiments.

  • HSQC Experiment (e.g., using a phase-sensitive, edited HSQC with gradients):

    • Pulse Program: Select a standard pulse program (e.g., hsqcedetgpsp on Bruker systems).

    • Spectral Width (SW): Set the F2 (¹H) dimension to cover the proton range (~0-10 ppm). Set the F1 (¹³C) dimension to cover the carbon range (~0-160 ppm).

    • Number of Points: Typically 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 2 to 8 scans per increment, depending on sample concentration.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • HMBC Experiment (e.g., using a gradient-selected HMBC):

    • Pulse Program: Select a standard pulse program (e.g., hmbcgplpndqf on Bruker systems).

    • Spectral Widths (SW): Use the same widths as the HSQC experiment.

    • Number of Points: Typically 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 8 to 32 scans per increment (HMBC is less sensitive than HSQC).

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.

    • Long-Range Coupling Constant: Optimize for an average nJCH value, typically 8 Hz. This delay is crucial for observing the desired correlations.[5]

3. Data Processing

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Perform a two-dimensional Fourier Transform.

  • Phase correct the spectrum (phase-sensitive HSQC) or perform magnitude calculation.

  • Calibrate the axes using the residual solvent peak or TMS.

Conclusion

The structural elucidation of 1,4-Dichloro-2-methoxy-3-methylbenzene serves as an excellent model for demonstrating the complementary power of 1H-13C HSQC and HMBC spectroscopy. HSQC efficiently and reliably identifies all direct carbon-proton attachments, providing fundamental building blocks of the structure. HMBC then masterfully connects these blocks by revealing long-range correlations through two and three bonds, crucially including the non-protonated quaternary carbons. The observation of key HMBC cross-peaks, such as from the methoxy protons to C2 and the methyl protons to C2, C3, and C4, provides irrefutable evidence for the assigned substitution pattern. Together, these two experiments form a robust, self-validating workflow that is central to modern chemical analysis.

References

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]

  • Practical Organic Synthesis. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Reddit r/Chempros. (2024, June 2). When would HSQC and HMBC show the same cross-peak?. Available at: [Link]

  • O'Neil-Cabello, E., et al. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Journal of Chemical Education, 90(4), 520-522. Available at: [Link]

  • Atreya, H. S. Principles and Applications of NMR Spectroscopy. NPTEL. Available at: [Link]

  • ResearchGate. (2011). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]

  • ResearchGate. Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • NIST. Benzene, 1,4-dichloro-2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

  • Miller, A.-F. (2010). H-C multiple-bond correlations: HMBC 1H 13C. University of Kentucky. Available at: [Link]

  • Epistemeo. (2013, January 19). How to interpret a HSQC NMR Spectrum. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Available at: [Link]

  • Matrix Fine Chemicals. 1,4-DICHLORO-2-METHYLBENZENE | CAS 19398-61-9. Available at: [Link]

  • Stenutz. 1,4-dichloro-2-methoxybenzene. Available at: [Link]

  • Supplementary Information. General experimental procedure. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated). Available at: [Link]

  • SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Spectrum. Available at: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Lewis Kay's Lab, University of Toronto. Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy. Available at: [Link]

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Comparative

Comparative Biological Activity Guide: 1,4-Dichloro-2-methoxy-3-methylbenzene Derivatives vs. Phenoxyacetic Auxins

Executive Summary The 1,4-dichloro-2-methoxy-3-methylbenzene scaffold (CAS 1803835-71-3) is a highly versatile chemical building block in agrochemical and pharmaceutical discovery. Through targeted oxidation of the 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dichloro-2-methoxy-3-methylbenzene scaffold (CAS 1803835-71-3) is a highly versatile chemical building block in agrochemical and pharmaceutical discovery. Through targeted oxidation of the 3-methyl group, this scaffold yields 3,6-dichloro-2-methoxybenzoic acid, globally recognized as the potent synthetic auxin herbicide dicamba [1]. Understanding the biological activity of this benzoate-class derivative compared to alternative phenoxy-carboxylate auxins (such as 2,4-D) is critical for researchers developing next-generation receptor modulators or combating target-site resistance in weed biotypes[2].

This guide provides an objective, data-driven comparison of the receptor binding kinetics and whole-plant efficacy of dicamba against 2,4-D, supported by validated experimental protocols.

Mechanistic Rationale: Receptor Selectivity and Causality

Both benzoate derivatives (dicamba) and phenoxyacetates (2,4-D) mimic the natural plant hormone indole-3-acetic acid (IAA)[3]. However, their structural differences dictate distinct receptor binding profiles. Auxin molecules act as "molecular glue" within the nucleus, binding to the hydrophobic pocket of TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins[4]. This binding facilitates the recruitment of Aux/IAA transcriptional repressors. The resulting SCF^(TIR1/AFB) E3 ubiquitin ligase complex polyubiquitinates the Aux/IAA proteins, targeting them for proteasomal degradation and unlocking auxin-responsive gene transcription[2].

The unique 2-methoxy and 3,6-dichloro substitutions on the oxidized 1,4-dichloro-2-methoxy-3-methylbenzene scaffold create specific steric and electrostatic interactions that confer a strong binding preference for the AFB5 receptor subtype[5]. In contrast, 2,4-D exhibits broader affinity across the TIR1 clade but binds poorly to AFB5[6]. This divergence in receptor selectivity is the fundamental cause of their differing biological efficacies across plant species.

Pathway A Dicamba Derivative B TIR1/AFB5 Receptor A->B Binding C Aux/IAA Repressor B->C Recruitment D Ubiquitination C->D Degradation E Gene Expression D->E Activation

Fig 1. Molecular mechanism of dicamba-induced Aux/IAA degradation via the TIR1/AFB5 receptor.

Comparative Efficacy & Binding Data

To objectively compare the performance of these scaffolds, we evaluate their in vitro binding kinetics and in vivo growth inhibition. The data below demonstrates that while dicamba has a lower affinity for TIR1 compared to 2,4-D, it compensates through highly efficient AFB5-mediated signaling[7].

Table 1: In Vitro Binding Kinetics (Equilibrium Dissociation Constants, KD​ )

Data derived from Surface Plasmon Resonance (SPR) assays measuring receptor-coreceptor assembly[7][8]. Lower KD​ indicates higher affinity.

LigandReceptor Complex KD​ (nM)Association Rate ( ka​ )Dissociation Rate ( kd​ )
IAA (Natural) TIR1-ASK111 ± 2FastSlow
2,4-D (Phenoxy) TIR1-ASK1140 ± 15ModerateFast
Dicamba (Benzoate) TIR1-ASK1250 ± 20SlowFast
Dicamba (Benzoate) AFB5-ASK180 ± 10ModerateModerate
Table 2: Whole-Plant Herbicidal Efficacy ( GR50​ )

Growth Reduction ( GR50​ ) values for root inhibition in wild-type Arabidopsis thaliana[5].

CompoundChemical Sub-class GR50​ Root Inhibition (nM)Primary Target Receptor
2,4-D Phenoxyacetate15 - 25TIR1
Dicamba Benzoate40 - 60AFB5

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the critical steps and the physicochemical causality behind each methodological choice.

Protocol 1: Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This cell-free system measures the real-time assembly of the TIR1/AFB receptor with the Aux/IAA degron peptide in the presence of the auxin derivative[7].

Workflow S1 1. Sensor Chip Prep (Streptavidin Surface) S2 2. Ligand Immobilization (Biotin-Aux/IAA Degron) S1->S2 S3 3. Analyte Injection (Receptor + Auxin + IP6) S2->S3 S4 4. SPR Measurement (Single-Cycle Kinetics) S3->S4 S5 5. Data Analysis (Calculate Kd & Affinity) S4->S5

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for auxin binding kinetics.

Step-by-Step Procedure:

  • Sensor Chip Preparation: Condition a Streptavidin (SA) coated sensor chip using 1M NaCl and 50 mM NaOH.

  • Ligand Immobilization: Inject a biotinylated Aux/IAA degron peptide (e.g., IAA2 or IAA7) onto the active flow cell.

    • Causality: Biotinylation ensures uniform, directional immobilization of the peptide. Random amine coupling would cause steric hindrance, preventing the TIR1 receptor from docking properly[9].

  • Analyte Preparation: Pre-incubate purified TIR1-ASK1 or AFB5-ASK1 protein complexes (50–500 nM) with the test compound (dicamba or 2,4-D) and 10 µM Inositol hexakisphosphate (IP6).

    • Causality: IP6 is a mandatory structural cofactor that coordinates the auxin molecule deep within the receptor pocket. Omitting IP6 results in a complete failure of the receptor-coreceptor assembly.

  • Single-Cycle Kinetics Injection: Inject the analyte mixture over the sensor chip in a series of rising concentrations without regenerating the surface between injections[7].

    • Causality: Single-cycle kinetics eliminates the need for harsh acidic regeneration steps, preserving the delicate structural integrity of the TIR1/AFB protein complex from denaturation.

  • Self-Validating Control: Always utilize an empty-vector flow cell as a reference to subtract bulk refractive index changes. Run a natural IAA standard curve prior to synthetic derivatives to validate the active fraction of the immobilized degron[8].

Protocol 2: Whole-Plant Foliar Phytotoxicity Assay

To translate in vitro binding to in vivo efficacy, foliar applications must overcome physiological barriers like the leaf cuticle[10].

Step-by-Step Procedure:

  • Plant Cultivation: Grow wild-type (Col-0) and receptor-mutant (tir1-1, afb5) Arabidopsis thaliana under a 16h light/8h dark cycle at 22°C for 21 days[5].

  • Treatment Formulation: Dissolve the 1,4-dichloro-2-methoxy-3-methylbenzene oxidized derivative (dicamba) in a carrier solution containing 0.1% (v/v) Tween-20.

    • Causality: Tween-20 is a non-ionic surfactant that breaks the cuticular surface tension of the leaf. Without it, the lipophilic dicamba derivative will bead up and fail to penetrate the epidermal layer, leading to false-negative efficacy data.

  • Application: Apply treatments using a track sprayer calibrated to deliver 150 L/ha.

  • Self-Validating Control: Include an untreated control (mock spray with surfactant only) to establish baseline growth. The inclusion of the afb5 mutant line serves as a negative biological control; because dicamba relies heavily on AFB5, the mutant should display near-complete resistance, validating the target-site specificity of the compound[6].

  • Data Collection: Harvest above-ground biomass 14 days post-treatment and calculate the GR50​ using a non-linear log-logistic regression model.

References

  • Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba. PLOS ONE (2011). URL:[Link]

  • An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale. PNAS (2022). URL:[Link]

  • The differential binding and biological efficacy of auxin herbicides. Pest Management Science / PMC (2018). URL:[Link]

  • Cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia is endowed by a mutation in an AUX/IAA gene. PNAS (2018). URL:[Link]

  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science (2022). URL:[Link]

Sources

Validation

Cross-Referencing Spectral Data for 1,4-Dichloro-2-methoxy-3-methylbenzene: A Database Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the definitive structural verification of highly substituted aromatic compounds. 1,4-Dichloro-2-methoxy-3-methylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the definitive structural verification of highly substituted aromatic compounds. 1,4-Dichloro-2-methoxy-3-methylbenzene (CAS: 1803835-71-3) presents a unique analytical case study. With two halogens, an electron-donating methoxy group, and a methyl group crowded onto a single benzene ring, the steric and electronic effects heavily influence its spectral signature.

Because this specific compound is relatively niche[1], researchers often find that empirical data is missing from standard public repositories. This guide objectively compares the performance of leading spectral databases—spanning public, commercial, and in-silico platforms—and provides a self-validating experimental protocol for acquiring and cross-referencing its NMR and GC-MS data.

Comparative Analysis of Spectral Databases

When empirical data for a specific CAS number is unavailable, the choice of spectral database dictates the success of your structural elucidation. We evaluate four primary platforms based on their utility for identifying substituted benzenes.

Public Empirical Databases: NIST WebBook vs. AIST SDBS

The NIST Chemistry WebBook [2] is the foundational public repository for thermochemical and Electron Ionization Mass Spectrometry (EI-MS) data. While it contains over 33,000 mass spectra, it often lacks comprehensive 1D/2D NMR data for niche halogenated compounds. Conversely, the Spectral Database for Organic Compounds (SDBS) [3], maintained by Japan's AIST, is an integrated system offering both MS and high-quality 1 H/ 13 C NMR spectra.

  • The Verdict: SDBS is superior for NMR coupling constant cross-referencing, while NIST is the gold standard for baseline MS fragmentation comparisons.

Commercial Suites: Wiley Registry 2023

The Wiley Registry of Mass Spectral Data [4] is the industry standard for untargeted GC-MS screening. The 2023 edition contains over 873,000 spectra. Its algorithmic matching (using Quality Indexing) allows for high-probability identification even when dealing with complex isotopic clusters like those produced by the two chlorine atoms in our target compound.

  • The Verdict: Unmatched for GC-MS, but requires a commercial license and does not support NMR workflows.

In-Silico Predictive Models: Mnova NMR Predictor

When empirical data is entirely absent, in-silico prediction is mandatory. Mnova NMR Predictor [5] utilizes a combination of machine learning and massive underlying empirical databases to predict chemical shifts and J-couplings based on drawn chemical structures.

  • The Verdict: Essential for generating reference 1 H and 13 C NMR spectra for novel or undocumented compounds like CAS 1803835-71-3.

Quantitative Comparison Summary
Database PlatformPrimary ModalitiesCompound CoverageCost / AccessBest Use Case for CAS 1803835-71-3
NIST WebBook MS (EI), IR, UV-Vis>33,000 MS spectraFree / PublicBaseline MS fragmentation comparison for structural analogs.
AIST SDBS 1 H/ 13 C NMR, MS, IR~34,000 compoundsFree / PublicCross-referencing exact J-coupling constants of similar di-halo benzenes.
Wiley Registry 2023 MS (EI, TOF)>873,000 spectraCommercialHigh-probability untargeted GC-MS screening and exact mass matching.
Mnova Predictor 1 H, 13 C, 15 N NMRInfinite (In-Silico)CommercialGenerating reference NMR shifts when empirical data is unavailable.

Experimental Methodology & Self-Validating Protocols

To ensure scientific integrity, data acquisition must be treated as a self-validating system. You cannot rely blindly on database match scores; the physical chemistry of the molecule must corroborate the algorithmic output.

Protocol A: GC-MS Acquisition (EI)

Objective: Obtain molecular mass and fragmentation data to cross-reference against the Wiley Registry and NIST WebBook.

  • Sample Preparation: Dissolve 1 mg of 1,4-Dichloro-2-methoxy-3-methylbenzene in 1 mL of GC-grade hexane. Causality: Hexane is highly volatile and non-polar, ensuring rapid solvent delay clearance without interfering with the analyte's elution.

  • Chromatography: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 80°C to 280°C at 15°C/min.

  • Ionization (Critical Step): Set the Electron Ionization (EI) source strictly to 70 eV . Causality: 70 eV is the universal standard energy at which the NIST and Wiley libraries are calibrated. Deviating from this energy will alter fragmentation pathways, rendering database match scores mathematically invalid [2][4].

  • Self-Validation Check: Before querying the database, manually inspect the molecular ion region ( m/z 190). Because the molecule contains two chlorine atoms ( 35 Cl and 37 Cl in a ~3:1 natural abundance), the mass spectrum must exhibit a distinct M, M+2, M+4 isotopic cluster in a 9:6:1 ratio ( m/z 190, 192, 194). If this pattern is absent, the sample is compromised, and database searching is futile.

Protocol B: NMR Acquisition ( 1 H and 13 C)

Objective: Map the carbon framework and proton environments to cross-reference against SDBS and Mnova predictions.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ). Causality: CDCl 3​ lacks protons (save for the residual CHCl 3​ at 7.26 ppm), preventing solvent signal interference while effectively solubilizing the aromatic compound.

  • Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient relaxation delay ensures that the integration of the methoxy (-OCH 3​ ) and methyl (-CH 3​ ) singlets accurately reflects their 3H relative abundance.

  • Self-Validation Check: The structure dictates two adjacent aromatic protons at C5 and C6. Because they are ortho to each other, they must appear as two distinct doublets with a coupling constant ( J ) of approximately 8.0 - 9.0 Hz. If the database predicts a singlet in the aromatic region, the proposed structure is incorrect.

Database Cross-Referencing Workflow

The following diagram illustrates the logical relationship between data acquisition, the specific databases utilized, and the final structural verification.

SpectralWorkflow N1 Sample Prep: 1,4-Dichloro-2-methoxy-3-methylbenzene N2 NMR Acquisition (1H, 13C in CDCl3) N1->N2 N3 GC-MS Acquisition (EI, 70 eV) N1->N3 N4 MNova NMR Predictor (In-Silico Reference) N2->N4 N6 NIST WebBook / SDBS (Public DBs) N2->N6 N5 Wiley Registry 2023 (Commercial MS DB) N3->N5 N3->N6 N7 Cross-Reference: Chemical Shifts & J-Coupling N4->N7 N8 Cross-Reference: Isotope Pattern & Fragmentation N5->N8 N6->N7 N6->N8 N9 High-Confidence Structural Verification N7->N9 N8->N9

Spectral acquisition and database cross-referencing workflow for structural verification.

Execution of the Workflow
  • MS Matching: Import the raw .D or .RAW files into your MS processing software. Run a library search against the Wiley Registry 2023 . If the compound is absent, search for the base peak (likely m/z 175, corresponding to [M - CH 3​ ] + ) in the NIST WebBook to find structurally analogous di-chlorinated anisole derivatives.

  • NMR Matching: Extract the empirical chemical shifts and coupling constants. Input the structure into Mnova Predictor . Compare the predicted shifts for the C5/C6 protons against your empirical data. Use SDBS to look up 2,5-dichloroanisole (a closely related analog) to verify that the empirical electronic shielding effects of the halogens align with your findings.

References

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet - Journal of Chemical and Engineering Data, Vol. 46, No. 5. National Institute of Standards and Technology. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS) - National Institute of Advanced Industrial Science and Technology (AIST). Available at:[Link]

  • Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions. John Wiley & Sons, Inc. Available at:[Link]

  • Mnova NMR Predictor - Mestrelab Research. Information Systems & Technology, MIT. Available at: [Link]

Safety & Regulatory Compliance

Safety

1,4-Dichloro-2-methoxy-3-methylbenzene proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 1,4-Dichloro-2-methoxy-3-methylbenzene Introduction 1,4-Dichloro-2-methoxy-3-methylbenzene is a specialized halogenated aromatic intermediate utilized in advanced d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 1,4-Dichloro-2-methoxy-3-methylbenzene

Introduction 1,4-Dichloro-2-methoxy-3-methylbenzene is a specialized halogenated aromatic intermediate utilized in advanced drug development and synthetic chemistry. Due to the presence of two chlorine atoms on the electron-rich anisole ring, this compound presents unique logistical and environmental challenges during disposal. Improper thermal destruction of chlorinated aromatics can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) 1[1]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards 2[2].

Chemical Profiling & Hazard Causality

Understanding the physicochemical properties of 1,4-Dichloro-2-methoxy-3-methylbenzene is the first step in risk mitigation.

Table 1: Physicochemical & Waste Categorization Profile

ParameterValue / ClassificationOperational Implication
CAS Number 1803835-71-3Essential for accurate waste manifest tracking [[3]](3].
Molecular Formula C8H8Cl2OHigh chlorine content necessitates specialized disposal 4[4].
Molecular Weight 191.05 g/mol Used for calculating halogen mass percentage in waste streams 4[4].
Waste Classification Halogenated Organic WasteMust be strictly segregated from standard organic solvents 5[5].
Combustion Risk Dioxin/Furan FormationProhibits low-temperature burning or standard solvent recycling 1[1].

Mechanistic Insight: The fundamental hazard of disposing of 1,4-Dichloro-2-methoxy-3-methylbenzene lies in its molecular structure. During standard incineration (300°C – 650°C), the thermal breakdown and subsequent condensation of chlorinated aromatic rings facilitate molecular rearrangements that yield PCDDs and PCDFs 1[1]. To circumvent this, the activation energy required to completely cleave the robust C-Cl aromatic bonds must be exceeded, mandating high-temperature rotary kiln incineration (>1100°C) 6[6].

Segregation & Storage Protocols

The most critical operational failure in chemical disposal is the cross-contamination of waste streams.

  • Strict Segregation: 1,4-Dichloro-2-methoxy-3-methylbenzene must be collected exclusively in the "Halogenated Organic Waste" stream. Introducing even a minimal volume of this chlorinated compound into a non-halogenated waste carboy chemically converts the entire container into halogenated waste 7[7]. This exponentially increases disposal costs and eliminates the possibility of using the waste for standard fuel blending 8[8].

  • Container Specifications: Store waste in high-density polyethylene (HDPE) or PTFE-lined amber glass containers. Avoid standard metal drums unless specifically lined, as trace HCl formation from degradation can cause corrosive structural failure.

  • Headspace Management: Never fill liquid waste containers beyond 75% capacity. This provides critical headspace for vapor expansion and prevents hydrostatic rupture during transport 9[9].

Step-by-Step Disposal Methodology

This protocol establishes a self-validating workflow for laboratory personnel handling 1,4-Dichloro-2-methoxy-3-methylbenzene.

  • Step 1: Waste Capture and Quenching

    • Action: Collect all reaction mother liquors, extraction solvents (e.g., DCM, Chloroform), and washings containing the target compound into a designated halogenated waste container [[5]](5].

    • Validation: Ensure the pH of the aqueous phase (if mixed) is neutral (pH 6-8) before sealing. Acidic halogenated waste can generate pressure over time.

  • Step 2: Labeling and RCRA Logging

    • Action: Label the container explicitly with "Hazardous Waste - Halogenated Organics" and list "1,4-Dichloro-2-methoxy-3-methylbenzene" as a primary constituent.

    • Validation: Verify that the halogen concentration is logged. Wastes exceeding 1,000 mg/kg of Halogenated Organic Compounds (HOCs) trigger specific land disposal restrictions and mandate specialized incineration [[8]](8].

  • Step 3: Transfer to Environmental Health & Safety (EHS)

    • Action: Transfer the sealed, decontaminated container to the facility's central hazardous waste accumulation area.

    • Validation: Confirm the waste manifest specifies "High-Temperature Incineration" to prevent improper routing to a standard cement kiln [[8]](8].

  • Step 4: High-Temperature Incineration (Vendor Level)

    • Action: The contracted waste vendor will process the material in a rotary kiln equipped with a post-combustion chamber 6[6].

    • Validation: The kiln must operate at a minimum of 1100°C with a gas residence time of at least two seconds, followed by rapid flue gas cooling (via spray dryers/scrubbers) to prevent de novo synthesis of dioxins 1[1].

Halogenated Waste Decision Workflow

To prevent operational errors at the bench, scientists should follow the decision matrix below when disposing of 1,4-Dichloro-2-methoxy-3-methylbenzene and its associated reaction mixtures.

WasteWorkflow Start Waste Generation: 1,4-Dichloro-2-methoxy-3-methylbenzene CheckHalogen Does waste contain >1% Halogens? Start->CheckHalogen NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Cl present) Storage Store in PTFE-lined Glass/HDPE Containers Halogenated->Storage Incineration High-Temp Incineration (>1100°C) to prevent Dioxins Storage->Incineration

Workflow for the classification and disposal of halogenated organic waste.

References

  • 10xchem.com - 1,4-Dichloro-2-methoxy-3-methylbenzene SDS.3

  • aablocks.com - 1,4-Dichloro-2-methoxy-3-methylbenzene Properties. 4

  • d-nb.info - Destruction of organo-halogenated compounds by DC non-transferred arc plasma. 1

  • epa.gov - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 2

  • nipissingu.ca - Hazardous Materials Disposal Guide. 9

  • uwosh.edu - UWO Guide to Classifying Unwanted Materials. 5

  • epa.gov - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. 8

  • basel.int - Basic principles of waste incineration. 6

  • riskassess.com.au - Disposal of chemical wastes. 7

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